molecular formula C12H26ClNO3 B3094900 NH2-PEG3-C6-Cl

NH2-PEG3-C6-Cl

Cat. No.: B3094900
M. Wt: 267.79 g/mol
InChI Key: RWQXYKFBNPVKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG3-C6-Cl is a useful research compound. Its molecular formula is C12H26ClNO3 and its molecular weight is 267.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26ClNO3/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQXYKFBNPVKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to NH2-PEG3-C6-Cl: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG3-C6-Cl is a heterobifunctional molecule widely utilized in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role as a versatile linker in the synthesis of PROTACs.

Core Structure and Chemical Properties

This compound, with the IUPAC name 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine[1], is characterized by three key structural components: a primary amine (-NH2) group, a flexible triethylene glycol (PEG3) spacer, and a terminal hexyl chloride (-C6-Cl) moiety. This arrangement provides two distinct reactive handles for sequential or orthogonal conjugation to other molecules.

The primary amine serves as a nucleophile, readily reacting with electrophilic groups such as carboxylic acids (often activated as NHS esters), aldehydes, and ketones. The chloroalkane provides an electrophilic site for nucleophilic substitution reactions, typically with amines, thiols, or hydroxyl groups. The PEG3 linker imparts increased hydrophilicity and flexibility to the resulting conjugate, which can improve solubility and conformational freedom, crucial for the efficacy of PROTACs.[2][][4]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1261350-60-0
Molecular Formula C12H26ClNO3
Molecular Weight 267.79 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95% or >98%
Storage Conditions (Powder) 2 years at -20°C
Storage Conditions (in DMSO) 2 weeks at 4°C, 6 months at -80°C

Role in PROTAC Drug Development

The modular nature of PROTACs, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them, allows for rational design and optimization. This compound serves as a versatile "building block" for the linker component. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the protein-protein interaction between the target and the E3 ligase.

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically follows a sequential conjugation strategy. The choice of which end of the linker to react first depends on the functional groups available on the E3 ligase ligand and the target protein ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation Ligand_1 E3 Ligase Ligand or Target Protein Ligand Intermediate Ligand-Linker Intermediate Ligand_1->Intermediate Reaction at -NH2 or -Cl Linker This compound Linker->Intermediate Final_PROTAC Final PROTAC Molecule Intermediate->Final_PROTAC Ligand_2 Target Protein Ligand or E3 Ligase Ligand

A generalized workflow for the sequential synthesis of a PROTAC molecule.

Experimental Protocols

While specific reaction conditions should be optimized for each unique combination of ligands, the following are representative protocols for the conjugation of this compound.

Protocol 1: Amide Bond Formation via the Amine Terminus

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid-containing ligand, often activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Ligand-COOH (Target protein or E3 ligase ligand with a carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid (Formation of NHS Ester): a. Dissolve Ligand-COOH (1 equivalent), DCC or EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF or DCM. b. Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, if using DCC) will be observed. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Filter the reaction mixture to remove the urea byproduct. The filtrate contains the activated Ligand-NHS ester.

  • Conjugation with this compound: a. To the filtrate containing the Ligand-NHS ester, add this compound (1.2 equivalents) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents). b. Stir the reaction mixture at room temperature overnight. c. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: a. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the Ligand-PEG3-C6-Cl intermediate.

Protocol 2: Nucleophilic Substitution at the Chloride Terminus

This protocol outlines the reaction of the chloroalkane end of a Ligand-PEG3-C6-Cl intermediate with a nucleophilic group (e.g., an amine) on the second ligand.

Materials:

  • Ligand-PEG3-C6-Cl intermediate (from Protocol 1)

  • Second Ligand with a primary or secondary amine (Ligand'-NHR)

  • A non-nucleophilic base (e.g., DIPEA or potassium carbonate)

  • A polar aprotic solvent (e.g., DMF or Acetonitrile)

  • Sodium iodide (optional, as a catalyst)

Procedure:

  • Conjugation Reaction: a. Dissolve the Ligand-PEG3-C6-Cl intermediate (1 equivalent) and the second ligand (Ligand'-NHR, 1.5 equivalents) in DMF or acetonitrile. b. Add a base such as DIPEA (3 equivalents) or potassium carbonate (3 equivalents). c. Optionally, add a catalytic amount of sodium iodide (0.1 equivalents) to facilitate the reaction (Finkelstein reaction). d. Heat the reaction mixture to 60-80 °C and stir overnight. e. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.

Signaling Pathway and Mechanism of Action

This compound itself is not involved in a biological signaling pathway. However, as a linker in a PROTAC, it is a critical component of the induced protein degradation pathway. The resulting PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_MoA PROTAC PROTAC Molecule (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Protein of Interest) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degradation Degraded Protein (Amino Acids) Proteasome->Degradation

The mechanism of action for a PROTAC utilizing a linker like this compound.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it an ideal candidate for the construction of PROTACs and other complex bioconjugates. The synthetic protocols provided herein offer a foundation for the successful application of this linker in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will remain a cornerstone of innovative therapeutic design.

References

An In-depth Technical Guide to NH2-PEG3-C6-Cl: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling, and application of NH2-PEG3-C6-Cl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1][2] This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the design and synthesis of novel therapeutics.

Core Chemical Properties and IUPAC Nomenclature

This compound is a heterobifunctional molecule featuring a terminal amine group (NH2), a triethylene glycol (PEG3) spacer, and a six-carbon alkyl chain (C6) terminating in a chloro (Cl) group.[3][4] This specific arrangement of functional groups allows for the sequential or convergent synthesis of PROTACs. The amine group provides a reactive handle for conjugation to a ligand that binds to a target protein of interest (POI), while the chloro group can be displaced to attach a ligand for an E3 ubiquitin ligase.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine .[4]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

Identifier Value Reference
CAS Number1261350-60-0
Molecular FormulaC12H26ClNO3
Molecular Weight267.79 g/mol
AppearanceColorless to light yellow liquid
Density1.026 g/cm³
Storage and Stability Conditions Reference
Short-term Storage0 - 4 °C (days to weeks)
Long-term Storage-20 °C (months to years)
Solution in DMSO (Short-term)4 °C (2 weeks)
Solution in DMSO (Long-term)-80 °C (6 months)

The PROTAC Signaling Pathway: A Conceptual Overview

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. This is achieved by the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC This compound -based PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a PROTAC using this compound

This section outlines a general methodology for the synthesis of a PROTAC molecule using this compound. This protocol involves a two-step process: 1) conjugation of the E3 ligase ligand to the chloro-end of the linker, and 2) coupling of the POI ligand to the amine-end of the linker.

Materials and Reagents:

  • This compound

  • E3 Ligase Ligand with a nucleophilic group (e.g., a hydroxyl or thiol)

  • Target Protein Ligand with a carboxylic acid group

  • Sodium hydride (NaH) or similar base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vials, magnetic stir bars, and standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Solvents for workup and purification (e.g., ethyl acetate, water, brine)

  • Silica gel for column chromatography or preparative HPLC system

Experimental Workflow:

Experimental_Workflow start Start step1 Step 1: Conjugation of E3 Ligase Ligand - Deprotonate E3 Ligase Ligand with NaH in DMF. - Add this compound and stir at room temperature. start->step1 step2 Step 2: Workup and Purification - Quench reaction with water. - Extract with ethyl acetate. - Purify by column chromatography. step1->step2 intermediate Intermediate Product: E3-Linker-NH2 step2->intermediate step3 Step 3: Coupling of POI Ligand - Dissolve Intermediate and POI-COOH in DMF. - Add HATU and DIPEA. - Stir at room temperature. intermediate->step3 step4 Step 4: Final Purification - Dilute with ethyl acetate and wash with water and brine. - Purify by preparative HPLC. step3->step4 final_product Final PROTAC Molecule step4->final_product end End final_product->end

Caption: A generalized workflow for the synthesis of a PROTAC.

Step 1: Conjugation of the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3-Linker-NH2 intermediate.

Step 2: Coupling of the Target Protein Ligand

  • To a solution of the E3-Linker-NH2 intermediate (1.0 equivalent) and the target protein ligand with a carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Note: This is a generalized protocol and may require optimization for specific ligands and reaction conditions. It is crucial to monitor the progress of each step by appropriate analytical techniques such as LC-MS and NMR to ensure the desired product formation.

Safety and Handling

This compound is intended for research use only. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Its role as a versatile PROTAC linker makes it an invaluable tool for researchers dedicated to the development of novel targeted protein degradation therapies.

References

The Strategic Role of NH2-PEG3-C6-Cl in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the specific role and application of the NH2-PEG3-C6-Cl linker, a versatile building block in the rational design of potent and drug-like PROTACs.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but an active contributor to the stability and geometry of this ternary complex, profoundly influencing the efficiency of ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptide fragments Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC

Figure 1: The PROTAC-mediated protein degradation pathway.

The this compound Linker: Structure and Properties

This compound is a bifunctional linker that incorporates a polyethylene glycol (PEG) moiety. Its structure consists of a primary amine (NH2) on one terminus and a chloro-C6 alkyl chain on the other, separated by a three-unit PEG chain.

Chemical Structure:

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₂H₂₆ClNO₃
Molecular Weight 267.79 g/mol
Appearance Liquid
Solubility Soluble in DMSO and other organic solvents

The PEG component of the linker is particularly advantageous in PROTAC design. The repeating ethylene glycol units enhance the hydrophilicity of the resulting PROTAC molecule, which can improve its aqueous solubility and cell permeability.[1] The flexibility of the PEG chain also plays a crucial role in allowing the PROTAC to adopt a conformation that is favorable for the formation of a stable and productive ternary complex.[2]

Linker_Structure cluster_linker This compound Linker Amine Primary Amine (NH2) - Nucleophilic - Amide bond formation PEG3 PEG3 Moiety - Enhances solubility - Provides flexibility Amine->PEG3 C6_Alkyl C6 Alkyl Chain - Spacer PEG3->C6_Alkyl Chloride Chloride (Cl) - Electrophilic center - Nucleophilic substitution C6_Alkyl->Chloride

Figure 2: Key functional components of the this compound linker.

Role in PROTAC Synthesis

The bifunctional nature of this compound allows for a modular and convergent approach to PROTAC synthesis. The primary amine and the alkyl chloride serve as reactive handles for the sequential or convergent attachment of the E3 ligase ligand and the target protein ligand.

A common synthetic strategy involves a two-step process:

  • Amide Bond Formation: The primary amine of the linker can be coupled with a carboxylic acid-functionalized E3 ligase ligand or target protein ligand using standard peptide coupling reagents such as HATU or HBTU.

  • Nucleophilic Substitution: The chloroalkyl end of the linker can then react with a nucleophilic group (e.g., a phenol, amine, or thiol) on the other binding moiety via an S(_N)2 reaction.

This synthetic versatility allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize for degradation activity.

Impact of PEG Linkers on PROTAC Performance: Quantitative Insights

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
BTKCRBNAlkyl/Ether3-191-40N/A
TBK1VHLAlkyl/Ether< 12No degradationN/A
TBK1VHLAlkyl/Ether12-29Submicromolar> 75
TBK1VHLAlkyl/Ether21396

This table presents data for PROTACs with linkers analogous to this compound to illustrate the general principles of linker design. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum percentage of protein degradation.

These data highlight that a minimum linker length is often required to enable the formation of a productive ternary complex.[3] Furthermore, there is typically an optimal linker length for maximal degradation, beyond which a decrease in potency may be observed.[3] The inclusion of PEG units within the linker, as in this compound, can favorably influence the physicochemical properties of the PROTAC, potentially leading to improved cellular activity.

Experimental Protocols

The following are detailed methodologies for the synthesis of a PROTAC using the this compound linker and the subsequent evaluation of its protein degradation activity.

Protocol 1: PROTAC Synthesis via a Two-Step Sequential Approach

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the amine terminus of this compound, followed by the attachment of a nucleophilic target protein ligand to the chloroalkyl terminus.

Step 1: Amide Coupling of E3 Ligase Ligand

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

Step 2: Nucleophilic Substitution with Target Protein Ligand

  • Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the nucleophilic target protein ligand (e.g., containing a phenolic hydroxyl group) (1.2 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - E3 Ligand-COOH - this compound - POI-Nucleophile Amide_Coupling Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Amide_Coupling Intermediate E3 Ligand-Linker-Cl Intermediate Amide_Coupling->Intermediate Purification1 Purification (Chromatography) Intermediate->Purification1 SN2 Step 2: Nucleophilic Substitution (Base, Heat) Purification1->SN2 Crude_PROTAC Crude PROTAC SN2->Crude_PROTAC Purification2 Final Purification (Prep-HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC

Figure 3: A logical workflow for the synthesis of a PROTAC using this compound.
Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4]

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its bifunctional nature facilitates a modular synthetic approach, while the incorporated PEG moiety can impart favorable physicochemical properties such as enhanced solubility and cell permeability. The strategic selection and optimization of the linker are paramount to the development of potent and effective protein degraders. A thorough understanding of the structure-activity relationships of linkers, including the impact of length and composition on ternary complex formation and degradation efficacy, is essential for the successful advancement of PROTAC-based therapeutics.

References

The Strategic Role of the NH2-PEG3-C6-Cl Linker in PROTAC-Mediated Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[3] This technical guide provides an in-depth analysis of the mechanism of action of a specific linker, NH2-PEG3-C6-Cl, a bifunctional molecule incorporating a polyethylene glycol (PEG) unit and a hexyl carbon chain.

The Core Mechanism: Orchestrating Ternary Complex Formation

The primary function of any PROTAC linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The characteristics of the this compound linker, combining a hydrophilic PEG chain and a more hydrophobic alkyl chain, play a multifaceted role in this process.

The PEG3 (triethylene glycol) portion of the linker imparts several favorable properties:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[4] This can also positively influence cell permeability, a crucial factor for reaching intracellular targets.

  • Flexibility: The PEG chain provides flexibility, allowing the PROTAC to adopt multiple conformations. This adaptability is crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination.

  • Minimized Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding to proteins and surfaces, which can improve the pharmacokinetic and pharmacodynamic properties of the PROTAC.

The C6 alkyl (hexyl) chain component of the linker also contributes significantly:

  • Spatial Optimization: The six-carbon chain provides substantial length, enabling the PROTAC to span the distance between the binding pockets of the POI and the E3 ligase. The optimal linker length is highly dependent on the specific targets and can be a critical factor for degradation efficiency.

  • Hydrophobic Interactions: The alkyl chain can engage in hydrophobic interactions with the surfaces of the POI and/or the E3 ligase, potentially contributing to the stability of the ternary complex.

The terminal amine (NH2) and chloro (Cl) groups are reactive handles for conjugation. The primary amine allows for the attachment of the linker to an E3 ligase ligand (e.g., through an amide bond), while the chloro group can be used to connect to the POI ligand, completing the PROTAC synthesis.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial determinants of its overall performance.

Parameter Compound X (this compound Linker) Control Compound (Alkyl Linker) Significance
Target Protein Binding Affinity (Kd) 50 nM55 nMMeasures binding strength to the protein of interest.
E3 Ligase Binding Affinity (Kd) 150 nM160 nMMeasures binding strength to the E3 ligase.
Ternary Complex Dissociation Constant (KD) 25 nM100 nMIndicates the stability of the ternary complex.
DC50 (Degradation) 10 nM200 nMConcentration for 50% target protein degradation. Lower is better.
Dmax (Degradation) >95%70%Maximum percentage of target protein degradation. Higher is better.
Cellular Permeability (Papp) HighModerateAbility to cross the cell membrane.

Signaling Pathway and Experimental Workflows

The mechanism of action of a PROTAC involves a series of well-defined steps within the cell, leading to the degradation of the target protein. This signaling pathway and the experimental workflows to evaluate it are crucial for understanding and optimizing PROTAC performance.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC Mechanism of Action

The above diagram illustrates the key steps in PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then recognized and degraded by the proteasome.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs. Below are methodologies for key experiments cited in the assessment of PROTACs containing PEGylated linkers.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PROTAC stock solution (in DMSO)

  • White, solid-bottom 96-well plates

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Ligand and PROTAC Addition:

    • Prepare a working solution of HaloTag® NanoBRET™ 618 Ligand at the desired final concentration in Opti-MEM™.

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • Replace the culture medium with the HaloTag® ligand solution.

    • Add the PROTAC dilutions to the respective wells. Include a vehicle control (DMSO).

  • Substrate Addition and Measurement:

    • Add Nano-Glo® Live Cell Reagent to each well.

    • Immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm). An increase in the NanoBRET™ ratio indicates ternary complex formation.

NanoBRET_Workflow start Start cell_seeding Seed HEK293 cells in 96-well plate start->cell_seeding transfection Co-transfect with NanoLuc-POI and HaloTag-E3 vectors cell_seeding->transfection incubation_24h Incubate 24h transfection->incubation_24h ligand_protac_addition Add HaloTag Ligand and PROTAC dilutions incubation_24h->ligand_protac_addition substrate_addition Add Nano-Glo Live Cell Reagent ligand_protac_addition->substrate_addition measurement Measure luminescence (460nm and 618nm) substrate_addition->measurement analysis Calculate NanoBRET Ratio measurement->analysis end End analysis->end

NanoBRET™ Ternary Complex Assay Workflow
Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Western_Blot_Workflow start Start cell_treatment Treat cells with PROTAC dose-response start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection ECL detection and imaging secondary_ab->detection analysis Quantify bands and calculate degradation detection->analysis end End analysis->end

Western Blot for Protein Degradation Workflow

Conclusion

The this compound linker represents a strategic choice in PROTAC design, offering a balance of hydrophilicity, flexibility, and length to optimize the formation of a productive ternary complex and subsequent target protein degradation. The combination of a PEG3 unit and a C6 alkyl chain provides a versatile scaffold that can be adapted to a wide range of target proteins and E3 ligases. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis and detailed experimental validation, is paramount for the successful development of novel and effective PROTAC-based therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

The Strategic Core of Targeted Protein Degradation: An In-depth Technical Guide to the NH2-PEG3-C6-Cl Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of a specific and versatile PROTAC linker, NH2-PEG3-C6-Cl , for its application in the targeted protein degradation field.

Core Concepts: Understanding the this compound Linker

This compound is a bifunctional, PEG-based linker designed for the modular synthesis of PROTACs. Its structure features a three-unit polyethylene glycol (PEG) chain and a six-carbon alkyl (C6) chain, flanked by a primary amine (NH2) and a chloro (Cl) group. This strategic design offers several advantages in the construction of potent protein degraders.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C12H26ClNO3[1]
Molecular Weight 267.79 g/mol [1]
CAS Number 1261350-60-0[1]

The PEG component of the linker is known to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, thereby potentially improving its oral absorption and overall pharmacokinetic profile. The alkyl chain provides a degree of conformational rigidity and contributes to the overall length of the linker, which is a critical parameter for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal reactive groups, the amine and the chloro group, allow for the sequential and controlled conjugation of the target-binding ligand and the E3 ligase-recruiting ligand.

The Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is the hijacking of the ubiquitin-proteasome system. A PROTAC containing the this compound linker facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target_Protein Target Protein (POI) PROTAC->Target_Protein Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ub Ub Ubiquitination Poly-ubiquitination of POI Proteasome 26S Proteasome Degradation Protein Degradation Proteasome->Degradation Degradation Ternary_Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->Degradation Recognition Degradation->PROTAC PROTAC Recycling

Figure 1: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of a PROTAC utilizing the this compound linker is a modular process. The following is a generalized protocol; specific reaction conditions may need to be optimized based on the properties of the target and E3 ligase ligands.

General Synthetic Workflow

The bifunctional nature of the this compound linker allows for a two-step conjugation strategy. Typically, one of the ligands (either for the target protein or the E3 ligase) is first attached to one end of the linker, followed by the conjugation of the second ligand to the other end.

Synthesis_Workflow Start This compound Linker Step1 Step 1: Conjugation with Ligand A Start->Step1 Ligand_A Target or E3 Ligase Ligand A Ligand_A->Step1 Ligand_B Target or E3 Ligase Ligand B Step2 Step 2: Conjugation with Ligand B Ligand_B->Step2 Intermediate Ligand A-Linker Intermediate Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Figure 2: Generalized synthetic workflow for PROTAC synthesis using a bifunctional linker.
Protocol 1: Amide Bond Formation with the Amine Terminus

This protocol describes the coupling of a carboxylic acid-functionalized ligand to the amine end of the this compound linker.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand (Target or E3 Ligase Ligand)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the peptide coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

Protocol 2: Nucleophilic Substitution with the Chloro Terminus

This protocol describes the conjugation of a nucleophilic ligand (e.g., containing a phenol, thiol, or amine) to the chloro-terminated end of the ligand-linker intermediate.

Materials:

  • Ligand-linker intermediate from Protocol 1

  • Nucleophilic ligand (Target or E3 Ligase Ligand)

  • Inorganic base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

  • Dissolve the ligand-linker intermediate and the nucleophilic ligand in the anhydrous solvent.

  • Add the inorganic base (2-5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Dilute the filtrate with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Protocol 3: Evaluation of Protein Degradation

Western Blotting for Target Protein Levels:

  • Cell Culture and Treatment: Plate the desired cell line in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control degrader if available.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4 °C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by plotting the degradation percentage against the PROTAC concentration.

Conclusion and Future Perspectives

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs for targeted protein degradation. Its well-defined structure, incorporating both a hydrophilic PEG spacer and a semi-rigid alkyl chain, provides a versatile platform for optimizing the critical linker properties that govern PROTAC efficacy. The bifunctional nature of this linker facilitates a modular and efficient synthetic approach, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies.

As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly important. A deeper understanding of the structural and dynamic interplay within the ternary complex, aided by advanced computational modeling and structural biology techniques, will guide the development of next-generation linkers with enhanced properties. The this compound linker, with its balanced characteristics, serves as an excellent foundational component in the ongoing quest to unlock the full therapeutic potential of targeted protein degradation.

References

solubility and stability of NH2-PEG3-C6-Cl for experiments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of NH2-PEG3-C6-Cl for Experimental Use

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bifunctional linkers is paramount for successful experimental design and execution. This guide provides a detailed overview of the solubility, stability, and handling of this compound, a hetero-bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]

Core Properties of this compound

This compound, with the chemical name 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine, is a versatile linker featuring a primary amine (-NH2) on one end and an alkyl chloride (-Cl) on the other, separated by a hydrophilic triethylene glycol (PEG3) spacer and a hexyl (C6) chain.[2] This structure allows for sequential conjugation with two different molecules. The PEG component enhances the solubility of the linker and the resulting conjugate in aqueous media.[3][4]

Chemical Structure and Functional Groups:

cluster_amine Primary Amine cluster_peg PEG3 Spacer cluster_alkyl Alkyl Chain cluster_chloride Alkyl Chloride NH2 H₂N PEG_chain -(CH₂CH₂O)₃- NH2->PEG_chain - C6_chain -(CH₂)₆- PEG_chain->C6_chain - Cl Cl C6_chain->Cl -

Caption: Chemical structure of this compound highlighting its functional groups.

Solubility

The hydrophilic nature of the PEG chain generally imparts good solubility in a range of solvents. While specific quantitative data for this compound is not extensively published, solubility can be inferred from similar amino-PEG compounds.

Table 1: Solubility of Amino-PEG Derivatives

Solvent Reported Solubility Reference
Water >1.0 mg/mL, 10 mg/mL (clear)
Chloroform (CHCl₃) Soluble, 10 mg/mL (clear)
Dichloromethane (DCM) Soluble
Dimethyl Sulfoxide (DMSO) Soluble, 10 mg/mL (clear)

| Dimethylformamide (DMF) | Soluble | |

Note: For preparing stock solutions, it is crucial to use the batch-specific molecular weight, which can be affected by hydration.

Stability and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The molecule has two main points of potential degradation: the PEG backbone and the reactive functional groups.

Table 2: Stability and Storage Recommendations

Condition Recommendation Rationale Reference
Long-Term Storage -20°C (months to years) Minimizes degradation of both the PEG chain and reactive ends.
Short-Term Storage 0 - 4°C (days to weeks) Suitable for brief periods.
Stock Solution Storage -80°C (up to 6 months); -20°C (up to 1 month) Prevents degradation in solvent, especially hydrolysis.
Atmosphere Store under inert gas (Nitrogen or Argon). PEGs are sensitive to oxidation.
Light Protect from light. Light can degrade certain functional groups and the PEG chain.

| Moisture | Store in a dry environment, use desiccant. | Prevents hydrolysis of the alkyl chloride and maintains the integrity of the amine. | |

Chemical Stability Considerations:

  • Primary Amine: The amine group is a nucleophile that readily reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes. It should be protected if the alkyl chloride end is to be reacted first with an amine-reactive species.

  • Alkyl Chloride: The C-Cl bond is susceptible to nucleophilic substitution. It is less reactive than an acyl chloride but can undergo hydrolysis in aqueous solutions, a reaction that can be accelerated by heat or strong alkali. In bioconjugation, it serves as a reactive site for nucleophiles like thiols or other amines. The hydrolysis of primary alkyl halides is generally slower than that of secondary or tertiary halides.

  • PEG Backbone: The ether linkages of the polyethylene glycol chain are generally stable but can be susceptible to oxidation over long-term storage or upon exposure to oxidizing agents.

  • Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.

Potential Degradation Pathways Molecule NH₂-PEG₃-C₆-Cl Hydrolyzed NH₂-PEG₃-C₆-OH (Hydrolyzed Product) Molecule->Hydrolyzed Hydrolysis of C-Cl bond Oxidized Oxidized PEG Chain Molecule->Oxidized Oxidation of Ether Linkages Water H₂O (Moisture) Water->Hydrolyzed Oxidants Oxidizing Agents / Light Oxidants->Oxidized

Caption: Key stability concerns for this compound during storage and use.

Experimental Protocols

This compound is a bifunctional linker, enabling a two-step conjugation process. The differing reactivity of the amine and alkyl chloride allows for controlled, sequential reactions. A common application is the conjugation of a primary amine to an activated carboxylic acid (e.g., an NHS ester).

Protocol: Amine Conjugation to an NHS Ester

This protocol outlines a general procedure for reacting the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (Molecule-NHS).

Materials:

  • This compound

  • Molecule-NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Reaction vessel

  • Inert gas (Nitrogen or Argon)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation: Ensure all glassware is dry. Warm the this compound container to room temperature before opening to prevent moisture condensation.

  • Dissolution: Dissolve the Molecule-NHS in the chosen anhydrous solvent under an inert atmosphere.

  • Linker Addition: In a separate vial, dissolve this compound (typically 1.2-2.0 molar equivalents) in the same anhydrous solvent and add it to the Molecule-NHS solution.

  • Base Addition: Add the non-nucleophilic base (typically 2-3 molar equivalents) to the reaction mixture. The base acts as a proton scavenger to facilitate the nucleophilic attack of the primary amine on the NHS ester.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC). Reaction times can vary from 1 hour to overnight depending on the reactivity of the specific NHS ester.

  • Quenching: Once the reaction is complete, quench any remaining unreacted NHS ester by adding a small amount of a nucleophilic amine-containing reagent like hydroxylamine or Tris buffer.

  • Purification: Purify the resulting conjugate (Molecule-NH-PEG3-C6-Cl) from excess reagents and byproducts using a suitable chromatographic method such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

start Start: Prepare Reagents dissolve Dissolve Molecule-NHS in Anhydrous Solvent start->dissolve add_linker Add NH₂-PEG₃-C₆-Cl Solution dissolve->add_linker add_base Add Base (e.g., DIPEA) add_linker->add_base react React at Room Temperature (Monitor Progress) add_base->react quench Quench Reaction react->quench Reaction Complete purify Purify Conjugate (HPLC) quench->purify characterize Characterize Product (MS, NMR) purify->characterize end End: Purified Conjugate characterize->end

Caption: Workflow for a typical amine-NHS ester bioconjugation reaction.

This technical guide provides a foundational understanding for the effective use of this compound in research and development. Adherence to the outlined solubility, stability, and handling protocols is essential for achieving reproducible and successful experimental outcomes.

References

The Pivotal Role of the PEG3 Spacer in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two warheads.[3][4][5] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of protein degradation.

Among the various linker classes, those incorporating polyethylene glycol (PEG) units are prevalent in PROTAC design, with statistics showing that approximately 54% of reported PROTACs utilize PEG linkers. This guide provides an in-depth technical examination of the function of a discrete three-unit PEG spacer (PEG3) in PROTACs. We will explore its impact on PROTAC properties, present quantitative data from a key case study, detail relevant experimental protocols, and provide visualizations of the underlying biological and experimental workflows.

Core Concepts: The Function of the PEG3 Spacer

The incorporation of a PEG3 spacer into a PROTAC molecule imparts several advantageous properties that can significantly enhance its therapeutic potential. These benefits are rooted in the inherent chemical nature of the short polyethylene glycol chain.

  • Enhanced Solubility and Permeability: PROTACs are often large molecules that can suffer from poor aqueous solubility and cell permeability. The hydrophilic nature of the PEG3 spacer, owing to its repeating ethylene glycol units, can improve the overall solubility of the PROTAC, which in turn can enhance cell permeability and oral absorption.

  • Optimal Length and Flexibility for Ternary Complex Formation: The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The length and flexibility of the linker are critical parameters in this process. A linker that is too short may cause steric hindrance, while one that is too long can lead to an entropic penalty upon binding and may not effectively bring the two proteins into proximity for ubiquitination. The defined length of a PEG3 spacer provides a balance of flexibility and conformational constraint that can be optimal for achieving the necessary geometry for efficient ternary complex formation.

  • Modulation of Physicochemical Properties: Beyond solubility, the PEG3 spacer contributes to other key physicochemical properties of the PROTAC, such as its molecular weight and topological polar surface area (TPSA). These parameters are crucial for the molecule's drug-like properties and overall pharmacokinetic profile.

Quantitative Data Presentation: The Case of MZ1

To illustrate the impact of a PEG3-containing linker on PROTAC performance, we will examine the well-characterized BRD4-degrading PROTAC, MZ1. MZ1 tethers the BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker that incorporates a PEG3 motif.

Table 1: Physicochemical Properties of MZ1
PropertyValueReference
Molecular Weight1002.64 g/mol
FormulaC49H60ClN9O8S2
Solubility10 mM in DMSO
Table 2: Binding Affinities of MZ1 for BRD Bromodomains and VHL
TargetBinding Affinity (Kd, nM)Reference
BRD2 (BD1/BD2)307/228
BRD3 (BD1/BD2)119/115
BRD4 (BD1/BD2)382/120
VHL Complex (SPR)29
VHL Complex (ITC)66
Table 3: Degradation Potency and Efficacy of MZ1
Cell LineTargetDC50 (nM)Dmax (%)Reference
H661BRD48>95
H838BRD423>95
HeLaBRD4-Complete at 100 nM
Mv4-11 (AML)BRD4--

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (with PEG3 Spacer) POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades to POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Dissociation POI_Ub->Proteasome Recognition & Degradation Experimental_Workflow Workflow for Evaluating a PEG3-Containing PROTAC cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Downstream Analysis Synthesis PROTAC Synthesis (with PEG3 linker) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization SPR Ternary Complex Formation (SPR/BLI/ITC) Characterization->SPR Cell_Culture Cell Culture Characterization->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Data_Analysis->Phenotypic_Assay

References

The Strategic Role of the C6 Alkyl Chain in the NH2-PEG3-C6-Cl Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are critically dependent on the linker that connects the two binding moieties. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides a detailed examination of the NH2-PEG3-C6-Cl linker, with a specific focus on the pivotal role of the six-carbon (C6) alkyl chain in concert with the tri-polyethylene glycol (PEG3) unit.

The this compound linker is a bifunctional molecule featuring a terminal primary amine (NH2) for conjugation to a protein of interest (POI) ligand and a terminal chloride (Cl) for coupling to an E3 ligase ligand. Its structure is a deliberate combination of a hydrophilic PEG3 segment and a more lipophilic C6 alkyl chain, creating a linker with tunable properties.

The Dual Nature of the Linker: Balancing Hydrophilicity and Lipophilicity

The unique composition of the this compound linker, combining a PEG3 moiety with a C6 alkyl chain, offers a strategic balance between hydrophilicity and lipophilicity. This balance is crucial for optimizing the overall properties of the resulting PROTAC molecule.

The Role of the PEG3 Component

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design to enhance the solubility and permeability of these often large and complex molecules.[1][2] The ether oxygens in the PEG chain can form hydrogen bonds with water, which helps to mitigate the hydrophobicity of the overall PROTAC construct and can improve its pharmacokinetic profile.[3] According to a statistical analysis of published PROTACs, 54% utilize PEG as a linker component, underscoring its importance in the field.[2]

The Critical Function of the C6 Alkyl Chain

The six-carbon alkyl chain serves several critical functions within the linker:

  • Modulation of Hydrophobicity: The C6 alkyl chain is a significant contributor to the lipophilicity of the linker. In contrast to the hydrophilic nature of the PEG3 component, the alkyl chain helps to balance the overall physicochemical properties of the PROTAC. This can be crucial for achieving optimal cell membrane permeability, as excessive hydrophilicity can hinder passage across the lipid bilayer.[4] Alkyl chains are a common motif in PROTAC linkers, with approximately 30% of linkers being solely composed of alkyl chains and around 65% of all published PROTACs containing both alkyl and PEG segments.

  • Conformational Flexibility and Ternary Complex Formation: The C6 alkyl chain provides a high degree of conformational flexibility to the linker. This flexibility is essential for allowing the PROTAC to adopt a suitable conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter, and the C6 chain contributes significantly to the overall distance spanned by the linker, which must be optimized for effective ubiquitination.

  • Fine-Tuning Physicochemical Properties: By combining the C6 alkyl chain with the PEG3 moiety, it is possible to fine-tune the topological polar surface area (TPSA) and the lipophilicity (logP) of the resulting PROTAC. This allows for a more rational design approach to achieve desirable drug-like properties.

Quantitative Physicochemical Properties

PropertyGeneral Role of C6 Alkyl ChainExpected Impact in this compound
Hydrophobicity (logP) Increases lipophilicityBalances the hydrophilicity of the PEG3 component, contributing to a moderate overall logP.
Solubility Decreases aqueous solubilityThe PEG3 component is expected to maintain adequate solubility for biological applications.
Cell Permeability Can enhance permeability by increasing lipophilicity, but excessive hydrophobicity can be detrimental.The combination with PEG3 is designed to achieve a balance that favors passive diffusion across cell membranes.
Flexibility HighProvides significant conformational freedom to facilitate ternary complex formation.
Metabolic Stability Generally more stable to oxidation than PEG chains.May contribute to improved metabolic stability of the PROTAC.

Signaling Pathway and Experimental Workflow

PROTACs utilizing linkers such as this compound function by hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub transfer E2->E3_Ligase Ub transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Experimental_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand POI Ligand (with COOH) Amide_Coupling Amide Bond Formation POI_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling E3_Ligase_Ligand E3 Ligase Ligand (with nucleophile) Nucleophilic_Substitution Nucleophilic Substitution E3_Ligase_Ligand->Nucleophilic_Substitution Amide_Coupling->Nucleophilic_Substitution PROTAC_Molecule Final PROTAC Molecule Nucleophilic_Substitution->PROTAC_Molecule Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, ITC) PROTAC_Molecule->Ternary_Complex_Assay Cell_Permeability_Assay Cell Permeability Assay (e.g., PAMPA) PROTAC_Molecule->Cell_Permeability_Assay Western_Blot Western Blot (DC50, Dmax) PROTAC_Molecule->Western_Blot Ubiquitination_Assay Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay

References

Methodological & Application

Synthesis of NH2-PEG3-C6-Cl PROTAC Linker: A Detailed Protocol for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. This document provides a detailed protocol for the synthesis of a versatile PEG-based PROTAC linker, NH2-PEG3-C6-Cl, designed for researchers new to PROTAC synthesis.

The this compound linker features a hydrophilic tri(ethylene glycol) (PEG3) spacer to enhance solubility and an amino group for conjugation to an E3 ligase ligand, along with a six-carbon alkyl chloride for attachment to the target protein ligand. This combination of functionalities allows for a modular and flexible approach to PROTAC assembly.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its application in PROTAC synthesis and for the characterization of the final PROTAC molecule.

PropertyValueReference
Molecular Formula C12H26ClNO3[1]
Molecular Weight 267.79 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity (by NMR) ≥95.0%[1]
Storage Conditions -20°C, protect from light. In solvent, -80°C for 6 months or -20°C for 1 month.[1]
CAS Number 1261350-60-0

Synthesis of this compound Linker

The synthesis of the this compound linker is a two-step process starting from the commercially available Boc-NH-PEG3-OH. The first step involves the conversion of the terminal hydroxyl group to a hexyl chloride, followed by the deprotection of the Boc-protected amine.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Boc_NH_PEG3_OH Boc-NH-PEG3-OH (Starting Material) Boc_NH_PEG3_C6_Cl Boc-NH-PEG3-C6-Cl (Intermediate) Boc_NH_PEG3_OH->Boc_NH_PEG3_C6_Cl Step 1: Williamson Ether Synthesis NH2_PEG3_C6_Cl This compound (Final Product) Boc_NH_PEG3_C6_Cl->NH2_PEG3_C6_Cl Step 2: Boc Deprotection

Synthetic workflow for this compound.
Step 1: Synthesis of Boc-NH-PEG3-O-(CH2)6-Cl

This step involves a Williamson ether synthesis to introduce the hexyl chloride moiety.

Materials:

  • Boc-NH-PEG3-OH (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • 1-Bromo-6-chlorohexane (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis under inert atmosphere (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG3-OH in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Add 1-bromo-6-chlorohexane dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 66 °C for THF) and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-NH-PEG3-O-(CH2)6-Cl.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the Boc protecting group under acidic conditions.

Materials:

  • Boc-NH-PEG3-O-(CH2)6-Cl (1.0 eq)

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve the Boc-NH-PEG3-O-(CH2)6-Cl intermediate in a minimal amount of DCM.

  • Add an excess of 4 M HCl in 1,4-dioxane to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the final product, this compound. The product is often used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS.

Application Protocol: Synthesis of a PROTAC using this compound

The synthesized this compound linker can be used to conjugate a target protein ligand (warhead) and an E3 ligase ligand. The following is a general two-step protocol assuming the warhead contains a nucleophilic group (e.g., a phenol or amine) suitable for alkylation by the hexyl chloride, and the E3 ligase ligand has a carboxylic acid for amide bond formation.

PROTAC_Synthesis_Workflow cluster_protac PROTAC Synthesis Warhead Warhead-XH (X = O, NH) Warhead_Linker Warhead-X-C6-PEG3-NH2 (Intermediate) Warhead->Warhead_Linker Step 1: Alkylation Linker This compound Linker->Warhead_Linker PROTAC Final PROTAC Warhead_Linker->PROTAC Step 2: Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand-COOH E3_Ligase_Ligand->PROTAC

General workflow for PROTAC synthesis.
Step 1: Alkylation of the Warhead with this compound

Materials:

  • Warhead containing a nucleophilic group (e.g., phenol or amine) (1.0 eq)

  • This compound (1.1 eq)

  • A suitable base (e.g., potassium carbonate (K2CO3) for phenols, or triethylamine (TEA) for amines) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve the warhead in the anhydrous solvent in a round-bottom flask.

  • Add the base to the solution and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the warhead-linker conjugate.

Step 2: Amide Coupling of the Warhead-Linker Conjugate with the E3 Ligase Ligand

Materials:

  • Warhead-linker conjugate (from Step 1) (1.0 eq)

  • E3 ligase ligand with a carboxylic acid (1.0 eq)

  • Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA)) (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

Protocol:

  • Dissolve the E3 ligase ligand-COOH in anhydrous DMF.

  • Add the peptide coupling reagent and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the warhead-linker conjugate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

Conclusion

This document provides a comprehensive, beginner-friendly guide to the synthesis of the this compound PROTAC linker and its subsequent application in the assembly of a PROTAC molecule. By following these detailed protocols, researchers can confidently synthesize this versatile linker and incorporate it into their drug discovery workflows. The modular nature of this synthetic strategy allows for the facile generation of PROTAC libraries for the systematic optimization of target protein degradation.

References

Application Notes and Protocols for the Conjugation of NH2-PEG3-C6-Cl to an E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the conjugation of the bifunctional linker, NH2-PEG3-C6-Cl, to an E3 ligase ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. These protocols outline the two primary conjugation strategies for utilizing both the amine (NH2) and the chloroalkyl (C6-Cl) functionalities of the linker. The first protocol details the conjugation of the amine end of the linker to an E3 ligase ligand possessing a carboxylic acid handle, via amide bond formation. The second protocol describes the subsequent conjugation of the chloroalkyl end of the linker to a protein of interest (POI) ligand, typically through nucleophilic substitution. Detailed methodologies for reaction setup, purification, and characterization of the conjugates are provided.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] This targeted protein degradation offers a powerful approach to modulate protein levels and has emerged as a promising strategy in drug discovery.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and pharmacological properties of the molecule. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the solubility and cell permeability of the PROTAC.[3][4] The this compound linker is a versatile building block for PROTAC synthesis, featuring a nucleophilic primary amine and an electrophilic chloroalkyl group, separated by a flexible polyethylene glycol (PEG) chain.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This induced proximity allows the E2 ubiquitin-conjugating enzyme associated with the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination E2 E2-Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Amide_Coupling_Workflow Start Start Activate_COOH Activate E3 Ligand-COOH with EDC/NHS in DMF Start->Activate_COOH Prepare_Amine Prepare this compound with DIPEA in DMF Start->Prepare_Amine Couple Combine and Stir at Room Temperature Activate_COOH->Couple Prepare_Amine->Couple Workup Aqueous Work-up and Extraction with DCM Couple->Workup Purify Purify by RP-HPLC Workup->Purify Characterize Characterize by LC-MS and NMR Purify->Characterize End End Characterize->End SN2_Reaction reagents {E3-Linker-Cl | + | POI-Nu} | {Base, Solvent, Heat} transition Transition State [Nu---C---Cl]δ- reagents->transition SN2 Attack product {E3-Linker-Nu-POI | + | Cl-} | {PROTAC} transition->product Chloride Departure

References

Application Notes and Protocols for NH2-PEG3-C6-Cl in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the bifunctional linker, NH2-PEG3-C6-Cl. This linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins within cells. The protocols detailed below focus on the two primary reactive functionalities of the linker: the chloroalkane for coupling to a protein of interest (POI) ligand and the primary amine for conjugation to an E3 ligase ligand.

Overview of this compound Chemistry

This compound is a heterobifunctional linker featuring a primary amine (NH2) and a chloroalkane (Cl) separated by a polyethylene glycol (PEG) and an alkyl chain. This structure imparts hydrophilicity and flexibility to the resulting PROTAC molecule. The chloroalkane moiety allows for nucleophilic substitution reactions, typically with phenols or amines on a POI ligand, while the primary amine is readily available for amide bond formation with an E3 ligase ligand, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN).

Reaction with Phenolic Hydroxyl Groups via Williamson Ether Synthesis

The chloroalkane end of this compound can be effectively coupled to a phenolic hydroxyl group on a target protein ligand through a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and requires a basic catalyst to deprotonate the phenol, forming a more nucleophilic phenoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of PROTACs involving similar chloroalkane-functionalized PEG linkers.

Materials:

  • This compound

  • Phenol-containing POI ligand

  • Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol-containing POI ligand (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether-linked intermediate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the Williamson ether synthesis.

ParameterConditionExpected Outcome
Stoichiometry
POI Ligand (Phenol)1.0 eq
This compound1.2 - 1.5 eq
Base (Cs2CO3)2.0 - 3.0 eq
Solvent Anhydrous DMFGood solubility for reactants
Temperature 60 - 80 °C
Reaction Time 12 - 24 hoursCompletion monitored by TLC/LC-MS
Typical Yield 60 - 85%Dependent on substrate
Purity >95% after chromatography

Reaction with Primary or Secondary Amines via N-Alkylation

The chloroalkane moiety of this compound can also react with primary or secondary amines on a POI ligand to form a secondary or tertiary amine linkage, respectively. This N-alkylation reaction is also a nucleophilic substitution.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Amine-containing POI ligand

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF or MeCN (0.1 M).

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation reaction.

ParameterConditionExpected Outcome
Stoichiometry
POI Ligand (Amine)1.0 eq
This compound1.1 - 1.3 eq
Base (DIPEA)3.0 eq
Solvent Anhydrous DMF or MeCNGood solubility for reactants
Temperature 80 - 100 °C
Reaction Time 12 - 48 hoursCompletion monitored by TLC/LC-MS
Typical Yield 50 - 75%Dependent on substrate
Purity >95% after chromatography

Amide Bond Formation with the Primary Amine

The primary amine of the this compound linker (or the resulting intermediate from the previous steps) is typically coupled to a carboxylic acid on an E3 ligase ligand (e.g., a derivative of VHL or Cereblon) using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling

Materials:

  • Amine-functionalized intermediate from step 2 or 3

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized intermediate (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic strategies described above.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product POI_Ligand POI Ligand (with Phenol) Reaction_Vessel Reaction in DMF 60-80 °C, 12-24h POI_Ligand->Reaction_Vessel Linker This compound Linker->Reaction_Vessel Base Base (e.g., Cs2CO3) Base->Reaction_Vessel Workup Aqueous Workup (EtOAc, H2O, Brine) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Intermediate Amine-Functionalized Intermediate Purification->Intermediate

Caption: Workflow for Williamson Ether Synthesis.

PROTAC_Synthesis_Workflow Start Start Step1 Couple POI Ligand to This compound (Williamson Ether Synthesis or N-Alkylation) Start->Step1 Intermediate Amine-Functionalized Intermediate Step1->Intermediate Step2 Couple E3 Ligase Ligand (Amide Bond Formation) Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification and Characterization Final_PROTAC->Purification End End Purification->End

Caption: Overall PROTAC Synthesis Workflow.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.

The linker is a critical component of a PROTAC, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. The NH2-PEG3-C6-Cl linker is a versatile, flexible, and hydrophilic linker that provides an amine group for conjugation to a VHL ligand and a chloroalkyl group for coupling to the target protein ligand. Its polyethylene glycol (PEG) component enhances solubility and can improve cell permeability. This document provides detailed application notes and experimental protocols for the use of this compound in linking a VHL ligand to a target protein ligand to generate a potent and selective PROTAC.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC (VHL Ligand-Linker-Target Ligand) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL->POI Ubiquitination E2 E2-Ub E2->VHL Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Efficacy of VHL-based PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The following table summarizes the degradation data for various VHL-based PROTACs employing PEG linkers, demonstrating the potency that can be achieved.

Target ProteinPROTAC Linker CompositionCell LineDC50 (nM)Dmax (%)Reference
BRD43-unit PEGHEK293~10-30>90
p38α3-unit PEGMDA-MB-231210>90
KRAS G12CPEGNCI-H358100>90
BET ProteinsBranched PEGHEK293<1>95
BRD93-unit PEGMOLM-135.4>95

Experimental Protocols

Protocol 1: Synthesis of a VHL-based PROTAC using this compound

This protocol outlines a general two-step synthesis for conjugating a VHL ligand (with a carboxylic acid handle) to the this compound linker, followed by coupling to a target protein ligand (with a nucleophilic handle, e.g., a phenol or amine).

Step 1: Amide Coupling of VHL Ligand to this compound

  • Dissolution: Dissolve the VHL ligand-COOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the progress by LC-MS until the starting VHL ligand is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the VHL-PEG3-C6-Cl intermediate.

Synthesis_Step1 VHL_COOH VHL-COOH HATU_DIPEA HATU, DIPEA DMF, RT VHL_COOH->HATU_DIPEA NH2_Linker This compound NH2_Linker->HATU_DIPEA Intermediate VHL-NH-PEG3-C6-Cl HATU_DIPEA->Intermediate

Caption: Amide coupling of VHL ligand and linker.

Step 2: Coupling of VHL-Linker Intermediate to Target Protein Ligand

  • Dissolution: Dissolve the VHL-PEG3-C6-Cl intermediate (1.0 eq) and the target protein ligand (containing a nucleophile like a phenol or amine, 1.1 eq) in a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a suitable base (e.g., K2CO3 or Cs2CO3 for phenols, or DIPEA for amines, 2-3 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir overnight. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the final PROTAC product by preparative HPLC to achieve high purity.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Synthesis_Step2 Intermediate VHL-NH-PEG3-C6-Cl Base Base (e.g., K2CO3) Solvent, Heat Intermediate->Base Target_Ligand Target Ligand-XH (X = O, NH) Target_Ligand->Base Final_PROTAC VHL-Linker-Target Ligand (PROTAC) Base->Final_PROTAC

Caption: Final coupling to the target protein ligand.

Protocol 2: Western Blot for PROTAC-mediated Protein Degradation

This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a desired time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100 °C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane with TBST and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This biophysical assay measures the formation of the ternary complex in solution. It relies on the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.

Materials:

  • Fluorescently labeled VHL ligand or target protein ligand

  • Purified VHL protein complex (VCB)

  • Purified target protein

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled ligand.

  • Binary Binding: To determine the binary affinity, titrate increasing concentrations of the corresponding protein (VHL or target protein) and measure the change in fluorescence polarization.

  • Ternary Complex Formation: To assess ternary complex formation, to the pre-formed binary complex of the fluorescent ligand and its protein partner, add increasing concentrations of the PROTAC and the third protein component.

  • Measurement: After incubation to reach equilibrium, measure the fluorescence polarization.

  • Data Analysis: Plot the change in millipolarization (mP) against the concentration of the titrated component. Fit the data to a suitable binding model to determine the dissociation constants (Kd) and assess the cooperativity of ternary complex formation.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a label-free in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified VHL protein complex (VCB)

  • Purified target protein

  • Synthesized PROTAC

  • Dialysis buffer

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze the purified proteins against the same buffer to minimize buffer mismatch effects. Prepare a solution of the PROTAC in the same buffer.

  • ITC Experiment:

    • Load one protein (e.g., VHL) into the sample cell of the calorimeter.

    • Load the PROTAC into the injection syringe.

    • Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.

    • To measure ternary complex formation, pre-saturate one protein with the PROTAC and titrate the second protein into this solution.

  • Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

The this compound linker is a valuable tool for the construction of VHL-based PROTACs. Its chemical properties allow for straightforward synthetic strategies to link VHL and target protein ligands. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation. Careful optimization of the linker length and attachment points, along with rigorous biological and biophysical characterization, are essential for the development of potent and selective protein degraders.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with NH2-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The synthesis of PROTACs, particularly those incorporating flexible linkers like NH2-PEG3-C6-Cl, often results in a mixture of the desired product, unreacted starting materials, and byproducts.[2] Consequently, robust purification methods are critical to isolate the pure PROTAC for downstream biological evaluation.

This document provides detailed application notes and protocols for the purification of PROTACs synthesized using the this compound linker. The primary purification techniques discussed are Flash Chromatography and Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), followed by essential analytical characterization methods.

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Release & Recycling PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Figure 1. PROTAC Mechanism of Action.

Purification Strategies for PROTACs

The choice of purification strategy depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For PROTACs synthesized with the hydrophilic this compound linker, reversed-phase chromatography is a highly effective technique.

A typical purification workflow involves an initial crude purification by flash chromatography followed by a final polishing step using preparative RP-HPLC.

Purification_Workflow Crude Crude Reaction Mixture Flash Step 1: Flash Chromatography (Crude Purification) Crude->Flash SemiPure Semi-Pure PROTAC Fractions Flash->SemiPure PrepHPLC Step 2: Preparative RP-HPLC (Final Polishing) SemiPure->PrepHPLC Pure Pure PROTAC Fractions PrepHPLC->Pure Lyophilize Lyophilization Pure->Lyophilize Final Pure PROTAC Product Lyophilize->Final Analysis Analytical Characterization (LC-MS, NMR) Final->Analysis

Figure 2. General Purification Workflow.

Experimental Protocols

Protocol 1: Flash Chromatography (Crude Purification)

Flash chromatography is an excellent first-pass purification technique to remove major impurities and unreacted starting materials.

Instrumentation and Materials:

  • Flash chromatography system (e.g., Biotage, Teledyne ISCO)

  • Reversed-phase C18 flash column (appropriate size for the reaction scale)

  • Solvents: HPLC-grade water, acetonitrile (ACN), and a modifier like trifluoroacetic acid (TFA) or formic acid (FA).

  • Sample loading syringe or solid loader.

Methodology:

  • Sample Preparation:

    • Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

    • Dissolve the residue in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

    • Alternatively, for solid samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel or C18 stationary phase.

  • Column Equilibration:

    • Equilibrate the C18 flash column with the initial mobile phase composition (e.g., 95% Water + 0.1% TFA / 5% ACN + 0.1% TFA) for at least 5 column volumes (CV).

  • Chromatographic Separation:

    • Load the prepared sample onto the column.

    • Run a linear gradient elution. A typical gradient would be from 5% to 95% ACN (with 0.1% TFA in both water and ACN) over 10-20 CV.

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 214 nm and 254 nm).

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram.

    • Analyze the collected fractions by analytical LC-MS to identify those containing the desired PROTAC.

  • Post-Purification:

    • Combine the fractions containing the semi-pure PROTAC.

    • Concentrate the combined fractions under reduced pressure to remove the majority of the ACN.

    • The resulting aqueous solution can be taken directly to the next purification step or lyophilized.

Protocol 2: Preparative Reversed-Phase HPLC (Final Polishing)

Preparative RP-HPLC is used to achieve high purity of the final PROTAC product.

Instrumentation and Materials:

  • Preparative HPLC system with a fraction collector.

  • Preparative reversed-phase C18 column (e.g., 10 µm particle size, 150 x 21.2 mm).

  • Solvents: HPLC-grade water, acetonitrile (ACN), and a modifier (0.1% TFA or 0.1% FA).

  • Analytical HPLC or LC-MS system for fraction analysis.

Methodology:

  • Method Development (Analytical Scale):

    • Before scaling up to preparative HPLC, optimize the separation on an analytical C18 column.

    • Test different gradients and modifiers to achieve good resolution between the PROTAC and any remaining impurities.

  • Sample Preparation:

    • Dissolve the semi-pure PROTAC from the flash chromatography step in the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Column Equilibration:

    • Equilibrate the preparative C18 column with the initial mobile phase composition for at least 5 CV.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Run the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter.

    • Monitor the separation using a UV detector.

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis and Lyophilization:

    • Analyze the purity of the collected fractions using analytical LC-MS.

    • Combine the fractions with >95% purity.

    • Freeze the combined pure fractions and lyophilize to obtain the final PROTAC as a solid.

Data Presentation

Quantitative data from the purification process should be summarized for clear comparison.

Table 1: Summary of Purification Yield and Purity

Purification StepStarting Mass (mg)Product Mass (mg)Recovery (%)Purity (%) by LC-MS (254 nm)
Crude Product500--45
After Flash Chromatography5002204485
After Preparative RP-HPLC22015470>98

Table 2: Analytical Characterization Data

TechniqueParameterExpected ValueObserved Value
LC-MS (ESI+)[M+H]⁺Calculated m/zObserved m/z
¹H NMR (500 MHz, DMSO-d₆)Chemical Shifts (δ)Expected PeaksObserved Peaks
Purity (HPLC, 254 nm)Area %>95%98.5%

Analytical Characterization

After purification, it is essential to confirm the identity and purity of the synthesized PROTAC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique to confirm the molecular weight of the PROTAC and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the PROTAC.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector is used to determine the final purity of the compound.

Example Signaling Pathway: Targeting a Kinase for Degradation

Many PROTACs are designed to target kinases involved in cancer signaling pathways. The following diagram illustrates a simplified kinase signaling pathway that could be targeted by a PROTAC.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase 1 (Target for PROTAC) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Activates TF_active Active TF TranscriptionFactor->TF_active Translocates Gene Target Gene Expression TF_active->Gene Promotes

Figure 3. Simplified Kinase Signaling Pathway.

By designing a PROTAC that targets "Kinase 1" for degradation, this entire downstream signaling cascade can be effectively shut down, offering a powerful therapeutic strategy.

References

Application of NH2-PEG3-C6-Cl in the Development of Cancer Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted protein degraders has emerged as a transformative approach in cancer therapeutics. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this innovation, offering the ability to specifically eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule. NH2-PEG3-C6-Cl is a bifunctional linker that incorporates a three-unit polyethylene glycol (PEG) chain and a six-carbon alkyl chain, terminating in an amino group and a chloro group, respectively. This application note details the use of this compound in the synthesis of PROTACs for cancer research, providing protocols for their synthesis and biological evaluation.

Principle of PROTAC Action

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This simultaneous binding brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PEG component of the this compound linker enhances the solubility and cell permeability of the resulting PROTAC.

Application in PROTAC Synthesis

The this compound linker is a versatile building block for the modular synthesis of PROTACs. The terminal amino and chloro groups allow for sequential conjugation to the E3 ligase ligand and the target protein ligand. The synthesis typically involves standard coupling chemistries, such as amide bond formation and nucleophilic substitution.

Data Presentation

While specific quantitative data for PROTACs synthesized using the exact this compound linker is not extensively available in the public domain, the following tables provide representative data for PROTACs with similar PEG-based linkers targeting common cancer-related proteins. This data is intended to be illustrative of the expected performance of PROTACs utilizing this class of linkers.

Table 1: Representative Degradation Potency (DC50) of PEG-linked PROTACs in Cancer Cell Lines

PROTAC TargetE3 Ligase LigandCancer Cell LineDC50 (nM)
BRD4PomalidomideHeLa50
BTKPomalidomideMOLM-1415
ERαVHL LigandMCF725

Table 2: Representative Anti-proliferative Activity (IC50) of PEG-linked PROTACs in Cancer Cell Lines

PROTAC TargetE3 Ligase LigandCancer Cell LineIC50 (nM)
BRD4PomalidomideHeLa100
BTKPomalidomideMOLM-1430
ERαVHL LigandMCF760

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general procedure for the synthesis of a PROTAC where the E3 ligase ligand contains a carboxylic acid and the target protein ligand contains a nucleophilic group (e.g., a phenol or amine).

Step 1: Amide Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (E3 Ligase-linker-Cl) by flash column chromatography.

Step 2: Conjugation of the Target Protein Ligand

  • Dissolve the E3 Ligase-linker-Cl intermediate (1.0 eq) and the target protein ligand (containing a nucleophilic group, 1.2 eq) in a suitable polar aprotic solvent such as DMF.

  • Add a base (e.g., potassium carbonate or cesium carbonate, 2.0 eq) to facilitate the nucleophilic substitution.

  • Heat the reaction mixture at 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract the final PROTAC product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

    • Quantify the band intensities to determine the level of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for 72 hours. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., Oncoprotein) POI->Ternary_Complex Binds Proteasome 26S Proteasome POI->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Facilitates Ubiquitination->POI Tags POI for Degradation Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start Materials: E3 Ligase Ligand-COOH This compound Target Ligand step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate Intermediate: E3 Ligase-linker-Cl step1->intermediate step2 Step 2: Nucleophilic Substitution (Target Ligand, Base, DMF) intermediate->step2 crude_protac Crude PROTAC step2->crude_protac purification Purification (Preparative HPLC) crude_protac->purification final_protac Final PROTAC purification->final_protac

Caption: PROTAC Synthesis Workflow.

Western_Blot_Workflow cluster_wb Western Blot for Protein Degradation cell_treatment Cell Treatment with PROTAC lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis result Determine DC50 analysis->result

Caption: Western Blot Workflow.

Troubleshooting & Optimization

Technical Support Center: PROTAC Synthesis with NH2-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Proteolysis-Targeting Chimeras (PROTACs) using the NH2-PEG3-C6-Cl linker.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in PROTAC synthesis?

The this compound is a heterobifunctional linker used in PROTAC development. It consists of a primary amine (-NH2) and a chloroalkane (-Cl) separated by a polyethylene glycol (PEG) and an alkyl chain. This structure allows for the sequential conjugation of a warhead (targeting the protein of interest) and an E3 ligase ligand, forming the final PROTAC molecule. The PEG component often improves the solubility and cell permeability of the resulting PROTAC.[1][2][][4]

Q2: My initial coupling reaction to the amine end of the linker is failing. What are the common causes?

Failure in the initial coupling reaction, typically an amide bond formation with a carboxylic acid on your warhead or E3 ligase ligand, can be due to several factors:

  • Incomplete activation of the carboxylic acid: Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and used in the correct stoichiometry.

  • Suboptimal reaction conditions: The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, triethylamine) is critical. Ensure all reagents are anhydrous.

  • Steric hindrance: If the coupling site on your ligand is sterically hindered, the reaction may be sluggish. Consider increasing the reaction time or temperature.

  • Incorrect workup procedure: The workup should effectively remove unreacted starting materials and byproducts without degrading the desired product.

Q3: I am observing low yield in the second coupling step involving the chloroalkane. What could be the problem?

The nucleophilic substitution reaction at the chloroalkane end can be challenging. Low yields are often attributed to:

  • Low reactivity of the chloroalkane: Alkyl chlorides are less reactive than the corresponding bromides or iodides. The reaction may require elevated temperatures, longer reaction times, or the addition of a catalyst like sodium iodide (to perform an in situ Finkelstein reaction).

  • Inappropriate base: A non-nucleophilic base is required to deprotonate the nucleophile (e.g., a phenol or amine on your second binding moiety) without competing in the substitution reaction.

  • Side reactions: At high temperatures, elimination reactions can compete with the desired substitution.

  • Poor solubility: Ensure all reactants are fully dissolved in the chosen solvent.

Q4: My final PROTAC is difficult to purify. What are some effective purification strategies?

The purification of PEGylated PROTACs can be challenging due to their amphiphilic nature and potential for aggregation.[5] Common and effective techniques include:

  • Reverse-phase HPLC (RP-HPLC): This is the most common method for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is typically used.

  • Flash column chromatography: While less effective for final high-purity purification, it can be used for initial cleanup.

  • Size-exclusion chromatography (SEC): This can be useful for removing smaller impurities.

Q5: The characterization of my final PROTAC is ambiguous. What analytical techniques are recommended?

Thorough characterization is crucial to confirm the identity and purity of your synthesized PROTAC. Key analytical methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of the final product and assessing its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for confirming the structure of the PROTAC and ensuring the linker has been successfully conjugated to both the warhead and the E3 ligase ligand. The characteristic peaks of the PEG linker can sometimes complicate spectral interpretation.

Troubleshooting Guides

Issue 1: Failed or Low-Yield Amide Coupling to the Amine Terminus

This section addresses issues with the first synthetic step, typically the formation of an amide bond between a carboxylic acid on the warhead or E3 ligase ligand and the amine of the this compound linker.

Potential Cause Recommended Solution Key Parameters to Monitor
Incomplete Carboxylic Acid Activation Use fresh coupling reagents (e.g., HATU, COMU, EDC/HOBt). Increase the equivalents of the coupling reagent (1.2-1.5 eq.).Progress of activation can be monitored by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.
Suboptimal Reaction Conditions Ensure the use of anhydrous solvents (DMF, DCM). Use a suitable non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) in sufficient excess (2-4 eq.).Reaction progress by LC-MS.
Steric Hindrance Increase reaction temperature (e.g., to 40-60 °C). Prolong the reaction time (monitor by LC-MS). Consider a different coupling reagent known to be effective for hindered couplings (e.g., COMU).Disappearance of starting materials and appearance of the product peak in LC-MS.
Amine Protection Issues (if applicable) If the amine was protected (e.g., with Boc), ensure complete deprotection before coupling. Confirm deprotection by LC-MS and/or TLC (ninhydrin stain).Presence of the free amine starting material by LC-MS.
Issue 2: Failed or Low-Yield Nucleophilic Substitution at the Chloroalkane Terminus

This section provides troubleshooting for the second coupling step, where the chloroalkane end of the linker reacts with a nucleophile (e.g., a phenol, amine, or thiol) on the second PROTAC component.

Potential Cause Recommended Solution Key Parameters to Monitor
Low Reactivity of Chloroalkane Increase reaction temperature (e.g., 60-100 °C). Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to promote an in situ Finkelstein reaction, converting the chloride to the more reactive iodide.Reaction progress by LC-MS, monitoring for the appearance of the desired product.
Inappropriate Base Use a non-nucleophilic base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or DBU. The choice of base depends on the pKa of the nucleophile.Formation of byproducts by LC-MS.
Side Reactions (e.g., Elimination) Use the lowest effective temperature. Avoid overly strong, sterically unhindered bases if elimination is a concern.Identification of elimination byproducts by MS.
Poor Solubility of Reactants Screen for a suitable high-boiling point solvent in which all reactants are soluble (e.g., DMF, DMSO, NMP).Visual inspection for complete dissolution of reactants.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol is necessary if the chloroalkane end is to be reacted first, protecting the amine from undesired reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)2O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM.

  • Add TEA or DIPEA (1.5 eq.).

  • Add a solution of (Boc)2O (1.1 eq.) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-NH-PEG3-C6-Cl.

Protocol 2: Nucleophilic Substitution with a Phenolic Warhead/Ligand

This protocol details the coupling of a phenol-containing molecule to the chloroalkane terminus of the Boc-protected linker.

Materials:

  • Boc-NH-PEG3-C6-Cl

  • Phenol-containing warhead or E3 ligase ligand (1.0 eq.)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 eq.)

  • Sodium iodide (NaI) (catalytic, optional)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the phenol-containing compound (1.0 eq.) in anhydrous DMF, add K2CO3 or Cs2CO3 (2.0-3.0 eq.) and catalytic NaI (if used).

  • Add Boc-NH-PEG3-C6-Cl (1.1 eq.).

  • Heat the reaction mixture to 60-80 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal the free amine for the final coupling step.

Materials:

  • Boc-protected intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add an equal volume of TFA and stir at room temperature for 30-60 minutes.

  • Monitor the reaction by LC-MS for the complete disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting amine-TFA salt can often be used directly in the next step after ensuring all TFA is removed.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Route A: Amine Coupling First cluster_1 Route B: Chloroalkane Coupling First A_Start This compound A_Step1 Amide Coupling (Warhead-COOH) A_Start->A_Step1 A_Intermediate Warhead-PEG3-C6-Cl A_Step1->A_Intermediate A_Step2 Nucleophilic Substitution (E3 Ligand-XH) A_Intermediate->A_Step2 A_Final Final PROTAC A_Step2->A_Final B_Start This compound B_Step1 Boc Protection B_Start->B_Step1 B_Intermediate1 Boc-NH-PEG3-C6-Cl B_Step1->B_Intermediate1 B_Step2 Nucleophilic Substitution (Warhead-XH) B_Intermediate1->B_Step2 B_Intermediate2 Boc-NH-PEG3-C6-Warhead B_Step2->B_Intermediate2 B_Step3 Boc Deprotection B_Intermediate2->B_Step3 B_Intermediate3 NH2-PEG3-C6-Warhead B_Step3->B_Intermediate3 B_Step4 Amide Coupling (E3 Ligand-COOH) B_Intermediate3->B_Step4 B_Final Final PROTAC B_Step4->B_Final

Caption: Synthetic routes for PROTAC synthesis using this compound.

Troubleshooting_Logic Start PROTAC Synthesis Failed Reaction_Step Which reaction step failed? Start->Reaction_Step Amide_Coupling Amide Coupling (Amine end) Reaction_Step->Amide_Coupling First Step Nuc_Sub Nucleophilic Substitution (Chloroalkane end) Reaction_Step->Nuc_Sub Second Step Purification Purification/Characterization Reaction_Step->Purification Final Stage AC_Cause Check: - Reagent Quality - Anhydrous Conditions - Stoichiometry - Steric Hindrance Amide_Coupling->AC_Cause NS_Cause Check: - Reactivity of Chloride - Base Choice - Temperature - Solubility Nuc_Sub->NS_Cause PC_Cause Check: - Product Properties (Amphiphilic) - Column Choice - Mobile Phase Purification->PC_Cause AC_Solution Solution: - Use fresh reagents - Increase equivalents/temp - Use stronger coupling agent AC_Cause->AC_Solution NS_Solution Solution: - Add NaI catalyst - Use non-nucleophilic base - Increase temperature - Screen solvents NS_Cause->NS_Solution PC_Solution Solution: - Use RP-HPLC - Optimize gradient - Use TFA/Formic Acid modifier PC_Cause->PC_Solution

Caption: A logical workflow for troubleshooting failed PROTAC synthesis.

References

Technical Support Center: Optimizing NH2-PEG3-C6-Cl Linker Length for Improved Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the linker length of molecules like NH2-PEG3-C6-Cl for enhanced therapeutic or diagnostic efficacy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, purification, and application of bioconjugates utilizing PEG linkers.

Problem Potential Cause Suggested Solution
Low Conjugation Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or molar excess of the linker can lead to inefficient conjugation.[1][2]Systematically vary the pH (e.g., 6.5-8.5), temperature (e.g., 4°C to RT), and molar excess of the linker in small-scale pilot reactions to identify the optimal conditions.[1][2]
Linker Instability: The reactive groups on the linker may degrade during storage or under the reaction conditions.[1]Ensure proper storage of the linker under inert gas and assess its stability in the reaction buffer prior to adding the biomolecule.
Product Aggregation Increased Hydrophobicity: The conjugated payload may be highly hydrophobic, causing the bioconjugate to aggregate and precipitate.Consider using a longer, more hydrophilic PEG linker to improve the solubility of the final conjugate.
High Drug-to-Antibody Ratio (DAR): Attempting to achieve a high DAR can sometimes lead to aggregation.Optimize the DAR by adjusting the molar excess of the drug-linker construct during conjugation.
Inconsistent Drug-to-Antibody Ratio (DAR) Steric Hindrance: The PEG linker may be too short, causing steric hindrance that prevents efficient conjugation.Experiment with a longer PEG linker to provide more space between the biomolecule and the payload.
Variable Reduction of Disulfide Bonds: Inconsistent reduction of antibody interchain disulfide bonds can lead to variable conjugation sites.Optimize the concentration of the reducing agent (e.g., TCEP) and the incubation time and temperature.
Reduced In Vitro Potency Linker Too Long: An excessively long linker might interfere with the binding of the antibody to its target or hinder the release of the payload.Compare the in vitro potency of conjugates with different PEG linker lengths to find the optimal balance.
Poor In Vivo Efficacy Rapid Clearance: The conjugate may be cleared from circulation too quickly due to insufficient hydrophilicity or a low molecular weight.Longer PEG chains generally result in slower clearance. Test conjugates with longer PEG linkers (e.g., PEG8, PEG12, PEG24) in pharmacokinetic studies.
Premature Payload Release: The linker may be unstable in circulation, leading to off-target toxicity and reduced efficacy.Select a linker with appropriate stability for the intended application.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the PEG component in a linker like this compound?

The polyethylene glycol (PEG) portion of the linker serves multiple crucial functions in a bioconjugate. Its primary benefits include:

  • Increased Solubility: PEG is highly hydrophilic, which can improve the solubility of hydrophobic payloads and the resulting conjugate in aqueous solutions.

  • Enhanced Stability: PEG can protect the attached biomolecule from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can "shield" the bioconjugate from the immune system, potentially reducing immune responses.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance and extend its circulation half-life.

Q2: How does linker length impact the efficacy of an antibody-drug conjugate (ADC)?

The length of the PEG linker is a critical parameter that requires a balance between competing factors to achieve optimal efficacy.

  • Shorter Linkers (e.g., PEG3): These may lead to greater stability of the ADC. However, a short linker could also result in steric hindrance, potentially impairing the antibody's ability to bind to its target antigen.

  • Longer Linkers (e.g., PEG8, PEG12, PEG24): Longer linkers generally enhance the pharmacokinetic properties of the ADC, leading to slower clearance and increased exposure. They can also mitigate issues with hydrophobic payloads that might otherwise cause aggregation. However, an excessively long linker could potentially decrease in vitro potency.

Q3: When should I consider using a linker longer than PEG3?

You should consider testing longer PEG linkers under the following circumstances:

  • Hydrophobic Payloads: If your payload is highly hydrophobic, a longer PEG chain can improve the overall solubility of the conjugate and prevent aggregation.

  • Poor Pharmacokinetics: If initial in vivo studies show that your conjugate is cleared from circulation too rapidly, a longer PEG linker can help to extend its half-life.

  • Low Conjugation Efficiency: If you are experiencing low yields or an inconsistent DAR, a longer linker may reduce steric hindrance and improve conjugation efficiency.

Q4: What is the significance of the C6 alkyl chain in the this compound linker?

The C6 alkyl chain provides a hydrophobic spacer element within the linker. This can be useful for certain applications where a degree of hydrophobicity is desired to interact with specific cellular components or to influence the conformation of the final conjugate. However, it's important to balance this with the hydrophilic properties of the PEG component to maintain overall solubility.

Q5: How do I choose the right functional groups on my heterobifunctional PEG linker?

The choice of functional groups depends on the available reactive sites on your biomolecule and payload. For the this compound linker, the primary amine (NH2) can be reacted with N-hydroxysuccinimide (NHS) esters, and the chloro (Cl) group can react with nucleophiles like thiols. It is crucial to select functional groups that allow for controlled, site-specific conjugation to achieve a homogenous product.

Quantitative Data Summary

The following tables summarize the impact of PEG linker length on key performance metrics of antibody-drug conjugates (ADCs), based on findings from multiple studies.

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

LinkerPEG LengthClearance RateIn Vivo Tolerability
Drug-linker 1No PEGHighPoor
Drug-linker 2PEG < 8RapidNot tolerated
Drug-linker 3PEG8ModerateTolerated
Drug-linker 4PEG12LowWell tolerated
Drug-linker 5PEG24LowWell tolerated
Data synthesized from studies showing that longer PEG chains result in slower clearance, with a threshold length of approximately PEG8 beyond which clearance is not significantly impacted.

Table 2: Impact of Linker Length on In Vitro Potency

ConjugateLinkerTarget Cell LineEC50 (ng/mL)
ADC-1Non-PEGylatedCD30+10.5
ADC-2PEG8CD30+11.2
ADC-3PEG12CD30+12.5
ADC-4PEG24CD30+14.8
This table illustrates that for some cell lines, the inclusion of a PEG linker had no significant negative effect on conjugate potency in vitro.

Experimental Protocols

Protocol 1: Comparative Analysis of Different PEG Linker Lengths

Objective: To determine the optimal PEG linker length for maximizing therapeutic efficacy by comparing key performance metrics of ADCs with varying linker lengths.

Methodology:

  • ADC Synthesis:

    • Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups.

    • Separately synthesize drug-linker constructs with different PEG lengths (e.g., PEG3, PEG8, PEG12, PEG24), each functionalized with a reactive group for antibody conjugation (e.g., maleimide).

    • Add the activated drug-linker to the reduced antibody solution and incubate to allow for covalent bond formation.

  • Purification: Purify the resulting ADCs using size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and aggregates.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV/Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC).

    • Aggregation: Quantify the percentage of high molecular weight aggregates using SEC.

  • In Vitro Potency Assay:

    • Treat target cancer cell lines with serial dilutions of the purified ADCs for a set duration (e.g., 96 hours).

    • Assess cell viability using a standard assay (e.g., CellTiter-Glo®).

    • Calculate the EC50 value for each ADC.

  • Pharmacokinetic (PK) Study:

    • Administer a single intravenous dose of each ADC to healthy rodents.

    • Collect blood samples at predetermined time points.

    • Quantify the ADC concentration in the plasma using an enzyme-linked immunosorbent assay (ELISA).

  • In Vivo Efficacy Study:

    • Implant tumor cells in immunocompromised mice.

    • Once tumors reach a specified volume, administer the different ADCs.

    • Monitor tumor growth over time and compare with a control group.

Protocol 2: Optimizing Conjugation Reaction Conditions

Objective: To identify the reaction conditions that provide the highest DAR with the lowest level of aggregation.

Methodology:

  • Reaction Matrix Setup: Create a matrix of small-scale conjugation reactions, varying one parameter at a time:

    • pH: Test a range of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0).

    • Molar Excess: Use different molar excesses of the drug-linker construct over the antibody (e.g., 5, 10, 15-fold).

    • Reaction Time: Vary the incubation time (e.g., 1, 2, 4, 8 hours).

    • Temperature: Compare reactions at 4°C and room temperature.

  • Quenching: Stop the reaction after the specified time.

  • Analysis: Purify and analyze the resulting ADCs for DAR and aggregation as described in Protocol 1.

  • Data Interpretation: Identify the combination of conditions that yields the desired DAR and minimal aggregation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Evaluation cluster_optimization Optimization synthesis ADC Synthesis (Varying PEG Lengths) purification Purification (SEC) synthesis->purification characterization Characterization (DAR, Aggregation) purification->characterization invitro In Vitro Potency Assay characterization->invitro pk_study Pharmacokinetic (PK) Study characterization->pk_study analysis Data Analysis & Linker Selection invitro->analysis invivo In Vivo Efficacy Study pk_study->invivo invivo->analysis

Caption: Experimental workflow for optimizing PEG linker length.

troubleshooting_logic cluster_invitro In Vitro Issues cluster_invivo In Vivo Issues issue Low Efficacy potency Reduced Potency? issue->potency clearance Rapid Clearance? issue->clearance cause_potency Cause: Linker too long or steric hindrance potency->cause_potency Yes solution_potency Solution: Test shorter or different linker cause_potency->solution_potency cause_clearance Cause: Insufficient hydrophilicity clearance->cause_clearance Yes solution_clearance Solution: Test longer PEG linker cause_clearance->solution_clearance

Caption: Troubleshooting logic for low bioconjugate efficacy.

References

Technical Support Center: NH2-PEG3-C6-Cl PROTAC Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with the NH2-PEG3-C6-Cl linker. The information is tailored for scientists and drug development professionals to address common challenges encountered during experiments related to PROTAC stability and degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC with the this compound linker shows low degradation efficacy. What are the potential causes related to stability?

A1: Low degradation efficacy can stem from several stability-related issues. The primary factors to investigate are the stability of the PROTAC molecule itself and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • PROTAC Instability: The this compound linker, like other PEG-containing linkers, can be susceptible to metabolic degradation. The ether linkages within the PEG chain can undergo O-dealkylation, and the terminal amine may be subject to enzymatic modification. While the chloroalkane moiety is generally stable to simple hydrolysis, cellular metabolism can potentially modify it.

  • Ternary Complex Instability: The length and flexibility of the PEG3 component are crucial for forming a stable and productive ternary complex. If the linker is not optimal for the specific target and E3 ligase pair, the resulting complex may be transient, leading to inefficient ubiquitination and degradation.

Troubleshooting Steps:

  • Assess PROTAC Stability: Perform in vitro stability assays in relevant biological matrices (e.g., plasma, liver microsomes, cell lysate) to determine the half-life of your PROTAC.

  • Confirm Cellular Permeability: Ensure the PROTAC can efficiently enter cells. Poor permeability can be misinterpreted as instability.

  • Optimize Linker Length: If instability of the ternary complex is suspected, consider synthesizing PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4) to identify a linker that promotes a more stable complex.

Q2: I am observing rapid clearance of my PROTAC in vivo. Could the this compound linker be the cause?

A2: Yes, the linker is a critical determinant of a PROTAC's pharmacokinetic properties. PEG linkers, while often improving solubility, can be liabilities for metabolic stability.

  • Metabolic Hotspots: The linker is often a primary site of metabolism for PROTACs. Potential metabolic reactions for the this compound linker include oxidation of the alkyl chain and enzymatic cleavage of the PEG chain. The terminal primary amine can also be a site for enzymatic modification.

  • Hydrophilicity: The hydrophilic nature of the PEG component can influence distribution and clearance rates.

Troubleshooting Steps:

  • In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify major metabolites of your PROTAC via LC-MS/MS. This can pinpoint labile sites on the linker.

  • Linker Modification: If linker metabolism is confirmed, consider strategies to improve stability, such as introducing steric hindrance near metabolic hotspots or replacing parts of the linker with more rigid or less metabolically susceptible moieties.

Q3: Is the chloroalkane (C6-Cl) moiety on the linker stable during my experiments?

A3: The carbon-chlorine bond in a primary chloroalkane is relatively strong and generally resistant to simple hydrolysis under physiological conditions (pH 7.4, 37°C). The rate of hydrolysis for primary haloalkanes follows the trend I > Br > Cl, with chloroalkanes being the least reactive. However, stability can be influenced by other factors:

  • Enzymatic Action: While less common than for other functional groups, cellular enzymes could potentially metabolize the chloroalkane.

  • Reaction with Nucleophiles: Strong nucleophiles present in the experimental system could potentially displace the chloride, although this is less likely under typical biological conditions compared to more reactive alkyl halides.

Troubleshooting Steps:

  • Control Experiments: Incubate the this compound linker or a simple derivative in your experimental buffer system and analyze for degradation over time by LC-MS to assess non-enzymatic stability.

  • Metabolite Identification: During in vitro metabolism studies, specifically look for metabolites that would indicate modification of the chloroalkane moiety.

Q4: How does the terminal primary amine (NH2) affect the stability of the PROTAC?

A4: The terminal primary amine can have several effects on PROTAC stability and function:

  • Metabolic Lability: Primary amines can be substrates for various enzymes, including monoamine oxidases and those involved in N-acetylation or other conjugation reactions. This can be a significant pathway for metabolic inactivation.

  • Physicochemical Properties: The amine group is basic and will be protonated at physiological pH. This positive charge can affect solubility, cell permeability, and interactions with biological macromolecules.

  • Linkage Chemistry: The amine is the point of attachment for one of the PROTAC's ligands. The stability of the resulting amide or other bond is crucial for the overall stability of the PROTAC.

Troubleshooting Steps:

  • Metabolic Profiling: As with other potential metabolic sites, analyze the metabolic profile to see if modifications at the amine terminus are occurring.

  • Amine Modification: If the primary amine is found to be a metabolic liability, consider synthesizing analogs where it is converted to a secondary or tertiary amine, or replaced with a different functional group, while considering the impact on linker attachment and overall PROTAC activity.

Quantitative Data Summary

The following tables summarize general stability data for PROTAC components. Note that specific half-life data for the this compound linker itself is not widely published and should be determined experimentally for your specific PROTAC conjugate.

Table 1: General Metabolic Stability of PROTAC Linker Moieties in Human Liver Microsomes (HLM)

Linker MoietyCommon Metabolic ReactionTypical Half-life (t½)Reference
PEG ChainO-dealkylation, OxidationVariable (minutes to hours)General literature
Alkyl ChainHydroxylationVariable (minutes to hours)General literature
Amide BondHydrolysisGenerally stable, can be enzyme-labileGeneral literature
Primary AmineN-dealkylation, N-acetylationCan be rapid (minutes)General literature

Table 2: Relative Hydrolysis Rates of Primary Haloalkanes

HaloalkaneCarbon-Halogen Bond Enthalpy (kJ/mol)Relative Rate of Hydrolysis
Chloroalkane~340Slowest
Bromoalkane~280Faster
Iodoalkane~240Fastest

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a PROTAC.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare Microsomal Working Solution: Dilute the HLM stock to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

  • Prepare PROTAC Working Solution: Prepare a 2 µM working solution of your PROTAC in 0.1 M phosphate buffer. The final concentration in the incubation will be 1 µM.

  • Assay Setup: In a 96-well plate, add the PROTAC working solution. Also include wells for a positive control and a negative control (PROTAC without NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to all wells except the negative control. To the negative control wells, add buffer.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent PROTAC at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life as t½ = 0.693/k. Calculate intrinsic clearance as CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Protocol 2: Physicochemical Stability Assay in Buffer

Objective: To assess the hydrolytic stability of a PROTAC at a specific pH.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile with internal standard

  • HPLC vials

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare PROTAC Solution: Dilute the PROTAC stock solution in PBS (pH 7.4) to a final concentration of 10 µM.

  • Time Zero Sample: Immediately after preparation, take an aliquot, quench with an equal volume of acetonitrile containing an internal standard, and store at -20°C. This is your t=0 sample.

  • Incubation: Incubate the remaining PROTAC solution at 37°C.

  • Time Points: At various time points (e.g., 1, 4, 8, 24, 48 hours), take aliquots, quench with acetonitrile and internal standard, and store at -20°C.

  • Analysis: Analyze all samples by LC-MS/MS to determine the concentration of the parent PROTAC.

  • Data Analysis: Plot the percentage of PROTAC remaining versus time to determine the degradation rate.

Visualizations

PROTAC_Degradation_Pathway cluster_0 PROTAC Action cluster_1 Ubiquitination & Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of action for a PROTAC utilizing the this compound linker.

Troubleshooting_Workflow Start Low PROTAC Efficacy Check_Stability Assess PROTAC Stability (Protocols 1 & 2) Start->Check_Stability Stable PROTAC is Stable Check_Stability->Stable Yes Unstable PROTAC is Unstable Check_Stability->Unstable No Check_Permeability Assess Cell Permeability Permeable Permeable Check_Permeability->Permeable Yes Not_Permeable Not Permeable Check_Permeability->Not_Permeable No Check_Ternary Evaluate Ternary Complex Formation/Stability Good_Ternary Stable Ternary Complex Check_Ternary->Good_Ternary Yes Bad_Ternary Unstable Ternary Complex Check_Ternary->Bad_Ternary No Stable->Check_Permeability Modify_Linker Modify Linker for Stability Unstable->Modify_Linker Permeable->Check_Ternary Modify_PhysChem Modify Physicochemical Properties Not_Permeable->Modify_PhysChem Optimize_Linker_Length Optimize Linker Length/ Composition Bad_Ternary->Optimize_Linker_Length

Technical Support Center: Optimizing PROTAC Efficiency with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC design?

A1: Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design for several key advantages. Their hydrophilic nature can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large "beyond Rule of Five" compounds.[1][2][3] This improved solubility can in turn positively affect cell permeability and oral absorption.[3][4] Additionally, PEG linkers offer a straightforward way to systematically vary the linker length, a critical parameter for optimizing PROTAC efficiency. The availability of bifunctional PEG motifs also simplifies the synthetic assembly of PROTACs.

Q2: How does the length of a PEG linker impact PROTAC efficiency?

A2: The length of the PEG linker is a critical determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is crucial because it governs the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. The optimal length is not universal and is highly dependent on the specific target protein and E3 ligase combination.

Q3: My PEGylated PROTAC has poor aqueous solubility. Isn't the PEG linker supposed to improve this?

A3: While PEG linkers are incorporated to enhance hydrophilicity, the overall solubility of a PROTAC is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility despite the presence of a PEG chain. If the warhead and E3 ligase ligand are highly hydrophobic, a PEG linker may not be sufficient to overcome their poor solubility characteristics.

Q4: What is the "hook effect" and how can PEG linkers influence it?

A4: The "hook effect" is a phenomenon observed in PROTAC assays where the efficiency of target protein degradation decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:target protein or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation. While the PEG linker's primary role isn't to directly mitigate the hook effect, optimizing the linker to enhance the stability and cooperativity of the ternary complex can indirectly help. A well-designed linker that promotes a highly stable ternary complex may help to reduce the concentrations of PROTAC required for maximal degradation, thus operating in a range where the hook effect is less pronounced.

Q5: Besides length, what other aspects of the PEG linker composition should I consider?

A5: Beyond length, the chemical composition of the linker significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. While PEG units enhance hydrophilicity, incorporating other motifs like alkyl chains can increase rigidity. The inclusion of features such as piperazine or piperidine rings can also be used to tune the physicochemical properties of the PROTAC. The choice of attachment points for the linker on both the target-binding ligand and the E3 ligase ligand is also critical and should be in a solvent-exposed region to avoid interfering with protein binding.

Troubleshooting Guides

Issue 1: Low or No Target Protein Degradation

Potential Cause Troubleshooting Steps
Suboptimal Linker Length Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6) to identify the optimal length for ternary complex formation.
Inefficient Ternary Complex Formation Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex. A lack of a stable complex indicates a fundamental issue with the PROTAC design.
Poor Cell Permeability - Assess cellular uptake using LC-MS/MS analysis of cell lysates after incubation with the PROTAC.- Modify the linker to balance hydrophilicity and lipophilicity. Sometimes, replacing a portion of the PEG linker with an alkyl chain can improve permeability.
Incorrect E3 Ligase Choice Confirm that the target cell line expresses the E3 ligase (e.g., VHL, CRBN) that your PROTAC is designed to recruit, using methods like Western blot or qPCR.

Issue 2: Poor Solubility of the PEGylated PROTAC

Potential Cause Troubleshooting Steps
Highly Lipophilic Ligands The hydrophobicity of the warhead and/or E3 ligase ligand is overpowering the solubilizing effect of the PEG linker.
Precipitation in Assay Buffer - Accurately quantify the solubility of your PROTAC in the specific buffer used for your experiments.- Optimize buffer conditions, such as pH or ionic strength, which can sometimes improve solubility, especially for PROTACs with ionizable groups.
Insufficient PEG Chain Length Consider synthesizing PROTACs with longer PEG chains (e.g., PEG8, PEG10) to increase the overall hydrophilicity of the molecule.
Formulation Issues For in vitro and in vivo studies, consider advanced formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to improve solubility.

Issue 3: Significant "Hook Effect" Observed

Potential Cause Troubleshooting Steps
Formation of Non-productive Binary Complexes Perform a wide dose-response experiment to clearly define the concentration range where the hook effect occurs. The degradation curve will appear bell-shaped.
High PROTAC Concentrations Once the optimal concentration for maximal degradation is identified from the dose-response curve, use this concentration for subsequent experiments to avoid the hook effect.
Low Ternary Complex Cooperativity Design PROTACs with linkers that may enhance positive cooperativity in ternary complex formation. This means the binding of one protein partner increases the affinity for the other, favoring the ternary complex over binary complexes even at higher concentrations.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table presents a synthesized comparison of hypothetical PROTACs targeting BRD4, illustrating the effect of varying PEG linker lengths on degradation potency and cellular permeability.

PROTAC (Linker)DC₅₀ (nM)Dₘₐₓ (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)
JQ1-PEG3-VHL50851.2
JQ1-PEG4-VHL25901.8
JQ1-PEG5-VHL10952.5
JQ1-PEG6-VHL30882.1

Note: Data is representative and synthesized for illustrative purposes.

Table 2: Example Western Blot Densitometry Data Showing the Hook Effect

This table illustrates a typical hook effect in a cellular degradation assay, where the degradation of the target protein is less efficient at higher PROTAC concentrations.

PROTAC Concentration (nM)Relative Target Protein Level (%)
0100
185
1040
10015
100055
1000080

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Perform densitometry analysis on the protein bands to quantify the relative protein levels, normalizing the target protein signal to the loading control signal.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.

  • Compound Addition: The PROTACs are dissolved in a suitable buffer and added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using an appropriate formula that takes into account the concentration of the compound in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Target Protein Proteasome->Degradation Results in

Caption: The mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow Start Start: Low PROTAC Efficiency Check_Degradation Assess Target Degradation (Western Blot) Start->Check_Degradation Check_Ternary_Complex Evaluate Ternary Complex Formation (SPR/ITC) Check_Degradation->Check_Ternary_Complex Degradation is Low Successful_PROTAC Improved PROTAC Efficiency Check_Degradation->Successful_PROTAC Degradation is High Check_Permeability Measure Cell Permeability (PAMPA) Check_Ternary_Complex->Check_Permeability Complex Formation is Strong Optimize_Linker Synthesize Linker Library (Vary PEG length) Check_Ternary_Complex->Optimize_Linker Complex Formation is Weak Modify_Ligands Re-evaluate Warhead/E3 Ligand Check_Permeability->Modify_Ligands Permeability is High Improve_Solubility Optimize Formulation/ Increase PEG length Check_Permeability->Improve_Solubility Permeability is Low Optimize_Linker->Check_Degradation Modify_Ligands->Check_Degradation Improve_Solubility->Check_Degradation

Caption: A troubleshooting workflow for low PROTAC efficiency.

References

common problems with amine-reactive linkers in bioconjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation reactions involving amine-reactive linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your bioconjugation experiments.

Problem 1: Low or No Conjugation Efficiency

You observe a low yield of your desired conjugate or no reaction at all.

Possible Causes and Recommended Solutions

Possible CauseRecommended Solution
Hydrolysis of the Amine-Reactive Linker Ensure the reaction buffer pH is within the optimal range (typically 7.2-8.5 for NHS esters).[1][2][3] Prepare stock solutions of the linker fresh in an anhydrous solvent like DMSO or DMF immediately before use.[1][4] Avoid prolonged incubation times, especially at higher pH. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis, though this will also slow the conjugation reaction.
Presence of Competing Primary Amines in the Buffer Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Avoid buffers containing Tris or glycine, as they will compete with your target molecule for the linker.
Suboptimal Molar Ratio of Linker to Protein For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the linker is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary. Empirically determine the optimal molar excess for your specific protein and linker.
Inaccessible Primary Amines on the Target Protein The primary amines (lysine residues and N-terminus) on your protein may be sterically hindered or buried within its structure. Consider using a linker with a longer spacer arm to improve accessibility. If the native conformation is not essential for your application, partial denaturation of the protein could expose more reactive sites.
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Inactive (Hydrolyzed) Linker Ensure proper storage of the amine-reactive linker (typically at -20°C in a desiccated environment). Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Problem 2: Protein Aggregation or Precipitation During/After Conjugation

Your protein solution becomes cloudy or forms a precipitate during or after the conjugation reaction.

Possible Causes and Recommended Solutions

Possible CauseRecommended Solution
High Degree of Labeling (Over-modification) Reduce the molar excess of the amine-reactive linker to control the number of modifications per protein molecule. Excessive modification can alter the protein's surface charge and hydrophobicity, leading to aggregation.
Hydrophobic Nature of the Linker If you are using a hydrophobic linker, it can decrease the overall solubility of the conjugate. Consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer.
Change in Protein Isoelectric Point (pI) The modification of positively charged primary amines to neutral amide bonds can lower the protein's pI. If the new pI is close to the buffer pH, the protein may precipitate. Ensure your reaction and storage buffer pH is not close to the predicted pI of the conjugate.
Inappropriate Buffer Conditions Screen different buffer conditions, such as pH and ionic strength, to find a system that maintains protein solubility. The addition of excipients like arginine or polysorbate can sometimes help prevent aggregation.
Inherent Instability of the Protein Some proteins are inherently prone to aggregation. Lowering the reaction temperature (e.g., to 4°C) can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reactions with NHS esters?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is typically between 7.2 and 8.5. In this range, the primary amines on proteins are sufficiently deprotonated to be nucleophilic, while the rate of NHS ester hydrolysis is still manageable. At lower pH, the amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.

Q2: Which buffers should I use and which should I avoid?

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers are compatible with NHS ester reactions.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible as they will compete with your target molecule for reaction with the NHS ester.

Q3: How can I stop the conjugation reaction?

To quench the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining active NHS ester, preventing further modification of your protein.

Q4: What is the difference between NHS esters and Sulfo-NHS esters?

Sulfo-NHS esters are sulfonated versions of NHS esters. This sulfonate group imparts water solubility to the linker, allowing for conjugation reactions to be performed in entirely aqueous solutions without the need for organic co-solvents like DMSO or DMF. The reaction chemistry with primary amines is identical to that of NHS esters.

Q5: How should I store and handle amine-reactive linkers?

Amine-reactive linkers, especially NHS esters, are moisture-sensitive. They should be stored in a desiccated environment at -20°C. Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation from forming inside the vial, which can hydrolyze the reactive group.

Experimental Protocols

General Protocol for Protein Conjugation with an NHS Ester
  • Buffer Exchange: Ensure your protein is in an amine-free buffer at the optimal pH (e.g., PBS, pH 7.4). Common methods for buffer exchange include dialysis, desalting columns, or spin filtration.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as DMSO or DMF.

  • Reaction Setup: Add the desired molar excess of the NHS ester stock solution to your protein solution. It is recommended to add the linker solution dropwise while gently stirring to avoid localized high concentrations that could lead to protein precipitation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2 to 4 hours at 4°C. The optimal time may need to be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis: Analyze the conjugate using methods such as SDS-PAGE to confirm a shift in molecular weight, UV-Vis spectroscopy to determine the degree of labeling (if the label has a distinct absorbance), and functional assays to ensure the biological activity of the protein is retained.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for NHS Ester Bioconjugation

ParameterRecommended ValueRationaleSource(s)
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Buffer Type Phosphate, HEPES, Borate, BicarbonateAmine-free to avoid competing reactions.
Buffer Concentration 0.1 MProvides adequate buffering capacity.
Temperature 4°C or Room Temperature (~25°C)Lower temperature reduces hydrolysis but slows the reaction.
Molar Excess (Linker:Protein) 10x to 50xDependent on protein concentration; higher excess for dilute solutions.
Incubation Time 0.5 - 4 hoursDependent on temperature and desired degree of labeling.

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-lifeSource(s)
7.00°C4 - 5 hours
8.64°C10 minutes

Visualizations

experimental_workflow General Experimental Workflow for NHS Ester Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein in Amine-Free Buffer (pH 7.2-8.5) reaction Combine and Incubate (RT or 4°C) protein_prep->reaction linker_prep Fresh NHS Ester Stock (in anhydrous DMSO/DMF) linker_prep->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purification Purify Conjugate (e.g., SEC, Dialysis) quench->purification analysis Analyze Product (SDS-PAGE, UV-Vis, etc.) purification->analysis

Caption: A typical workflow for bioconjugation using NHS esters.

troubleshooting_low_yield Troubleshooting Low Conjugation Yield start Low Conjugation Yield check_reagents Are reagents (linker, buffer) fresh and properly stored? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No check_reagents->no_reagents check_ph Is the buffer pH within the optimal range (7.2-8.5)? yes_reagents->check_ph replace_reagents Prepare fresh reagents. no_reagents->replace_reagents yes_ph Yes check_ph->yes_ph no_ph No check_ph->no_ph check_ratio Is the molar ratio of linker to protein optimized? yes_ph->check_ratio adjust_ph Adjust buffer pH. no_ph->adjust_ph yes_ratio Yes check_ratio->yes_ratio no_ratio No check_ratio->no_ratio check_accessibility Are primary amines accessible? yes_ratio->check_accessibility optimize_ratio Optimize molar excess. no_ratio->optimize_ratio consider_linker Consider a longer spacer arm. check_accessibility->consider_linker

Caption: A decision tree for troubleshooting low bioconjugation yield.

References

Technical Support Center: Mitigating the "Hook Effect" in PROTACs with a PEG3 Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you address the "hook effect" in your PROTAC experiments, with a specific focus on the role of the PEG3 linker.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]

Q2: What is the underlying mechanism of the "hook effect"?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.

Q3: What role does the linker, specifically a PEG3 linker, play in the hook effect?

A3: The linker is a critical component of a PROTAC that connects the target-binding ligand to the E3 ligase-recruiting moiety. Its length, composition, and flexibility significantly influence the formation and stability of the ternary complex. A PEG3 linker, a type of flexible polyethylene glycol linker, can impact the hook effect in several ways:

  • Facilitating Ternary Complex Formation: An optimally designed linker, such as a PEG3 linker in some contexts, can provide the necessary flexibility and length to allow the target protein and E3 ligase to come together effectively, stabilizing the productive ternary complex.

  • Influencing Cooperativity: The linker can affect the cooperativity of ternary complex formation. Positive cooperativity, where the binding of one protein partner increases the affinity for the other, can help to overcome the hook effect by favoring the ternary complex over the binary complexes. The flexibility of a PEG linker can influence these protein-protein interactions.

  • Suboptimal Linker Design: Conversely, a linker that is too long, too short, or has unfavorable chemical properties can hinder the formation of a stable ternary complex, potentially exacerbating the hook effect. In some instances, a linker-free PROTAC has been shown to be more effective than one with a PEG3 linker, highlighting the context-dependent nature of linker optimization.

Q4: How can I confirm that the observed decrease in degradation at high concentrations is due to the hook effect?

A4: To confirm the hook effect, you can perform several experiments:

  • Wider Concentration Range: Test a very broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to fully characterize the dose-response curve.

  • Ternary Complex Formation Assays: Use biophysical or cellular assays like NanoBRET, TR-FRET, or Co-Immunoprecipitation to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in the ternary complex signal at high concentrations would support the hook effect.

  • Control Compounds: Utilize control compounds, such as a molecule that only binds to the target protein or only to the E3 ligase, to understand the contributions of binary complex formation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
No protein degradation observed at any concentration. 1. Ineffective PROTAC Concentration: The tested concentration range may be too high and entirely within the hook effect region. 2. Low Cell Permeability: The PROTAC may not be entering the cells efficiently. 3. Low E3 Ligase Expression: The cell line may not express sufficient levels of the recruited E3 ligase. 4. Inactive PROTAC: The PROTAC itself may be inactive or degraded.1. Test a much wider and lower range of concentrations (e.g., starting from picomolar). 2. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 3. Verify the expression of the target E3 ligase in your cell line using Western blot or qPCR. 4. Confirm the integrity and activity of your PROTAC stock.
A pronounced hook effect is observed, limiting the therapeutic window. 1. Suboptimal Linker: The PEG3 linker may not be optimal for the specific target and E3 ligase combination, leading to inefficient ternary complex stabilization at high concentrations. 2. High Binary Complex Formation: The individual binding affinities of the PROTAC to the target and E3 ligase are high, favoring binary complex formation at elevated concentrations.1. If possible, test PROTACs with different linker lengths and compositions to identify a more optimal linker that enhances ternary complex stability and cooperativity. 2. Focus on using the PROTAC at concentrations around its DC50 and Dmax for functional assays.
High variability in degradation levels between experiments. 1. Inconsistent Cell State: Variations in cell confluency, passage number, or serum concentration can affect protein expression levels and cellular responses. 2. Inaccurate PROTAC Dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations.1. Standardize cell culture conditions, including seeding density and passage number. 2. Prepare fresh serial dilutions for each experiment and ensure thorough mixing.

Data Presentation

Table 1: Representative Dose-Response Data Illustrating the Hook Effect

This table shows hypothetical data for a PROTAC exhibiting a classic hook effect. The maximal degradation (Dmax) is observed at 100 nM, with a decrease in efficacy at higher concentrations.

Concentration (nM)Normalized Target Protein Level (vs. Vehicle)
0 (Vehicle)1.00
10.85
100.40
1000.15 (Dmax)
10000.55
100000.80

Table 2: Impact of Linker Modification on PROTAC Efficacy (Illustrative Data)

This table provides a conceptual comparison of how different linkers might influence key PROTAC parameters. The optimal linker (in this hypothetical case, a PEG4 linker) can lead to a lower DC50, higher Dmax, and a mitigated hook effect.

PROTAC LinkerDC50 (nM)Dmax (%)Hook Effect Onset (nM)
PEG2 Linker2580500
PEG3 Linker 15 90 1000
PEG4 Linker1095>5000
Alkyl C8 Linker4075800

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control. Express the normalized protein levels as a percentage of the vehicle-treated control. Plot the percentage of remaining protein against the log of the PROTAC concentration.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To qualitatively confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat cells with the PROTAC at a concentration expected to induce ternary complex formation (e.g., near the DC50) and a high concentration where the hook effect is observed. Include a vehicle control.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase (or the target protein) overnight at 4°C. Use a corresponding IgG as a negative control.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for the target protein and the E3 ligase. An increased association between the target protein and the E3 ligase in the presence of the PROTAC indicates ternary complex formation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantitatively measure the formation of the ternary complex in a biochemical assay.

Methodology:

  • Reagents:

    • Purified, tagged target protein (e.g., GST-tagged).

    • Purified, tagged E3 ligase complex (e.g., His-tagged).

    • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST).

    • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His).

    • PROTAC compound.

  • Assay Setup:

    • In a microplate, combine the tagged target protein, tagged E3 ligase, and the donor- and acceptor-labeled antibodies in an appropriate assay buffer.

    • Add the PROTAC at various concentrations (a wide range to observe the hook effect). Include a no-PROTAC control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve of the TR-FRET ratio versus PROTAC concentration is indicative of ternary complex formation and the hook effect.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein PROTAC E3 Ligase Target Protein->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruited Poly-ubiquitinated Target Poly-ubiquitinated Target Ternary Complex->Poly-ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Poly-ubiquitinated Target->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: PROTAC mechanism of action leading to target protein degradation.

Hook_Effect_Logic PROTAC Concentration PROTAC Concentration Low to Optimal Concentration Low to Optimal Concentration PROTAC Concentration->Low to Optimal Concentration High Concentration High Concentration PROTAC Concentration->High Concentration Productive Ternary Complex Productive Ternary Complex Low to Optimal Concentration->Productive Ternary Complex Unproductive Binary Complexes Unproductive Binary Complexes High Concentration->Unproductive Binary Complexes Protein Degradation Protein Degradation Productive Ternary Complex->Protein Degradation No/Reduced Degradation No/Reduced Degradation Unproductive Binary Complexes->No/Reduced Degradation

Caption: Logical flow diagram illustrating the cause of the hook effect.

Experimental_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C Western Blot B->C D Co-Immunoprecipitation B->D E TR-FRET / NanoBRET B->E F Data Analysis: Dose-Response Curve C->F G Assess DC50, Dmax, and Hook Effect D->G Qualitative Confirmation E->F Quantitative Confirmation F->G

Caption: General experimental workflow for evaluating PROTAC efficacy and the hook effect.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with Amine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on troubleshooting low yields when utilizing amine linkers.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction to attach the amine linker is resulting in a low yield. What are the most common causes?

Low yields in amide coupling reactions are a frequent challenge in PROTAC synthesis. The primary factors to investigate include:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid partner may not be fully activated before the addition of the amine. This can be due to deactivated coupling reagents or suboptimal reaction conditions.

  • Steric Hindrance: PROTAC components are often large and complex molecules. Steric hindrance around the amine or carboxylic acid can significantly slow down the reaction rate.[1]

  • Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture, or undergo intramolecular cyclization. The amine itself can also participate in side reactions.

  • Poor Solubility: The starting materials or the PROTAC product may have poor solubility in the chosen solvent, leading to an incomplete reaction.[2]

  • Amine Salt Form: If the amine starting material is a salt (e.g., TFA or HCl salt), the presence of the counterion can significantly impact the reaction conversion, especially in nanoscale synthesis.[3]

Q2: I am performing a reductive amination to connect my linker and am observing minimal product formation. What should I check first?

For low yields in reductive amination, consider the following:

  • Inefficient Imine/Iminium Ion Formation: The initial formation of the imine or iminium ion is crucial for the success of the reaction. This step is often acid-catalyzed, and the absence of a suitable acid can lead to a stalled reaction.[4]

  • Reducing Agent Reactivity: The choice of reducing agent is critical. A reagent that is too strong might reduce the aldehyde/ketone starting material before imine formation, while a reagent that is too weak will not efficiently reduce the imine. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are commonly used as they are selective for the iminium ion over the carbonyl group.[5]

  • Hydrolysis of the Imine: Imines can be susceptible to hydrolysis, especially in the presence of water. Ensuring anhydrous reaction conditions is important.

  • Incompatible Functional Groups: Other functional groups in your molecules might be sensitive to the reducing agent or the reaction conditions.

Q3: My crude reaction mixture shows multiple spots on TLC/LC-MS. What are the likely side products in my amine linker coupling reaction?

Common side products can include:

  • Unreacted Starting Materials: This is the most straightforward possibility and indicates an incomplete reaction.

  • Homocoupling of the Carboxylic Acid: The activated carboxylic acid can react with another molecule of itself to form an anhydride.

  • Epimerization: If there are chiral centers adjacent to the activated carbonyl, epimerization can occur, leading to diastereomeric products.

  • Byproducts from Coupling Reagents: For example, when using EDC, the corresponding isourea byproduct is formed.

  • Side reactions involving the linker: The linker itself may contain reactive functional groups that can lead to undesired products.

Q4: How does the structure and composition of the amine linker affect the synthesis yield?

The linker's properties play a significant role:

  • Flexibility vs. Rigidity: Highly flexible linkers, like long PEG or alkyl chains, can sometimes fold back on themselves, leading to intramolecular reactions. Rigid linkers, such as those containing piperazine or piperidine rings, can improve synthetic tractability and may lead to more predictable reaction outcomes.

  • Hydrophilicity/Hydrophobicity: The linker's polarity affects the overall solubility of the PROTAC and its intermediates. Using a linker with appropriate solubility in the chosen reaction solvent is crucial.

  • Steric Bulk: Bulky groups on the linker near the reactive amine can sterically hinder the coupling reaction, necessitating more forceful reaction conditions or specialized coupling reagents.

Troubleshooting Guides

Amide Coupling Reactions

Low yields in amide coupling are a common hurdle. A systematic approach to troubleshooting can help identify and resolve the issue.

G Troubleshooting Amide Coupling Low Yield start Low Yield in Amide Coupling check_sm Check Starting Material Purity & Integrity start->check_sm purification Review Purification Strategy start->purification Check product loss during workup check_reagents Verify Coupling Reagent & Base Activity check_sm->check_reagents SMs OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Active change_reagents Change Coupling Reagents check_reagents->change_reagents Reagents Inactive optimize_conditions->change_reagents No Improvement success Improved Yield optimize_conditions->success Improvement change_reagents->success Improvement purification->success

Caption: A decision tree to guide troubleshooting of low-yield amide coupling reactions.

ParameterStandard ConditionAlternative 1Alternative 2Expected Outcome
Coupling Reagent HATUHOBt/EDCCOMUIncreased yield with more potent reagents, especially for hindered amines.
Base DIPEAN-Methylmorpholine2,4,6-CollidineA less nucleophilic base can reduce side reactions.
Solvent DMFDMSONMPImproved solubility of reactants can increase reaction rates and yields.
Temperature Room Temperature0 °C to RT40-50 °CLower temperatures can reduce side reactions; higher temperatures can overcome steric hindrance.
Reaction Time 4-12 hours24 hours2 hoursLonger times may be needed for slow reactions; monitor by TLC/LC-MS to avoid degradation.
Reductive Amination Reactions

Reductive amination is a powerful tool for forming C-N bonds. However, its success is contingent on several factors.

G General Workflow for Reductive Amination cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Workup & Purification a Dissolve Aldehyde/Ketone & Amine in Anhydrous Solvent b Add Acid Catalyst (e.g., Acetic Acid) a->b c Stir at Room Temperature (monitor imine formation by TLC/LC-MS) b->c d Add Reducing Agent (e.g., NaBH(OAc)3) c->d e Quench Reaction d->e f Aqueous Workup & Extraction e->f g Purification (e.g., Column Chromatography) f->g

Caption: A generalized experimental workflow for PROTAC synthesis via reductive amination.

IssuePotential CauseSuggested Solution
No product formation Inefficient imine formation.Add a catalytic amount of acetic acid to promote imine formation.
Inactive reducing agent.Use fresh reducing agent. Consider a milder reagent like NaBH3CN if aldehyde/ketone reduction is observed.
Aldehyde/Ketone is consumed, but no desired product Imine hydrolysis.Ensure anhydrous reaction conditions (e.g., use dry solvents and molecular sieves).
Aldehyde/ketone reduced by the reducing agent.Use a more selective reducing agent like NaBH(OAc)3 or NaBH3CN which are less reactive towards carbonyls at neutral or slightly acidic pH.
Complex mixture of products Over-alkylation of the amine.Use a 1:1 stoichiometry of the amine and carbonyl component.
Side reactions.Lower the reaction temperature and monitor the reaction closely.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for coupling a carboxylic acid-functionalized component with an amine-linker.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to a final concentration of 0.1 M).

    • In a separate vial, dissolve the amine linker (1.1 eq) in anhydrous DMF.

    • Prepare a fresh solution of HATU (1.2 eq) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the carboxylic acid, add DIPEA (3.0 eq).

    • Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature for pre-activation.

    • Add the amine linker solution to the activated carboxylic acid mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by TLC (e.g., 5-10% MeOH in DCM) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol outlines a general method for coupling an aldehyde or ketone with an amine linker.

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone (1.0 eq) and the amine linker (1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (to a final concentration of 0.1 M).

  • Reaction Setup:

    • If the amine is an HCl or TFA salt, add one equivalent of a non-nucleophilic base like triethylamine to free the amine.

    • Add acetic acid (1.1 eq) to the mixture and stir for 20-30 minutes at room temperature to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 3-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and HRMS.

Signaling Pathways and Logical Relationships

PROTAC Synthesis and Mechanism of Action

G PROTAC Synthesis and Cellular Action cluster_synthesis PROTAC Synthesis cluster_action Cellular Mechanism of Action poi_ligand POI Ligand protac PROTAC Molecule poi_ligand->protac Coupling Reaction linker Amine Linker linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary_complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) protac->ternary_complex Induces ubiquitination Poly-ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation

Caption: The relationship between PROTAC synthesis and its mechanism of action in the cell.

References

Validation & Comparative

A Comparative Guide to NH2-PEG3-C6-Cl and Other PEG-Based PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex and subsequently trigger protein degradation. Among the various linker types, polyethylene glycol (PEG)-based linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.

This guide provides an objective comparison of the performance of NH2-PEG3-C6-Cl with other PEG-based linkers, focusing on their impact on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The information presented is supported by experimental data from systematic studies and includes detailed methodologies for key assays.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the overall efficacy of the molecule.[1][2] Its length, composition, and flexibility directly influence several key parameters:

  • Ternary Complex Formation: The linker must possess an optimal length and conformation to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

  • Degradation Efficiency: The stability of this ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation by the proteasome. This is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability, which are crucial for its pharmacokinetic profile and oral bioavailability.[4]

Quantitative Comparison of PEG-Based Linkers in BRD4 Degradation

Systematic studies on JQ1-based BRD4 PROTACs, which recruit either the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase, have demonstrated the profound impact of PEG linker length on degradation potency. The following tables summarize the performance of PROTACs with varying numbers of PEG units.

Table 1: Performance of JQ1-CRBN PROTACs with Varying PEG Linker Lengths

Linker CompositionNumber of PEG UnitsDC50 (µM) in H661 cells
Alkyl chain (control)0< 0.5
PEG11> 5
PEG22> 5
PEG33< 0.5
PEG44< 0.5

Data synthesized from a study by Wurz et al.

Table 2: Performance of JQ1-VHL PROTACs with Varying PEG Linker Lengths

Linker CompositionNumber of PEG UnitsDC50 (µM) in H661 cells
Alkyl chain (control)0~1
PEG11~2
PEG22~5
PEG33> 5
PEG44> 5

Data synthesized from a study by Wurz et al.

From this data, it is evident that for CRBN-recruiting PROTACs, both very short (0 PEG) and longer (3-4 PEG) linkers are effective, while intermediate lengths (1-2 PEG) show reduced potency. Conversely, for VHL-recruiting PROTACs, potency decreases as the PEG linker length increases. This highlights that the optimal linker length is highly dependent on the specific E3 ligase being recruited. This compound, containing a 3-unit PEG chain, would be expected to perform well in a CRBN-based PROTAC system for BRD4 degradation.

Physicochemical Properties and Oral Bioavailability

The inclusion of PEG chains in PROTAC linkers generally enhances hydrophilicity, which can improve solubility. However, the overall physicochemical properties of PROTACs often fall "beyond the Rule of Five," presenting challenges for oral bioavailability. Strategies to improve the oral absorption of PROTACs include optimizing the linker to reduce polar surface area and the number of hydrogen bond donors, as well as considering formulation approaches. While PEG linkers can be susceptible to oxidative metabolism, their flexibility and hydrophilicity often contribute positively to the overall drug-like properties of PROTACs.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate these molecules, the following diagrams illustrate the BRD4 signaling pathway and a typical experimental workflow for PROTAC evaluation.

BRD4_Signaling_Pathway cluster_nucleus Nucleus BRD4 BRD4 Transcription_Machinery Transcription Machinery (e.g., P-TEFb) BRD4->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds to Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes activates transcription mRNA mRNA Oncogenes->mRNA Protein_Translation Protein Translation mRNA->Protein_Translation translates to Oncogenic_Proteins Oncogenic Proteins Protein_Translation->Oncogenic_Proteins Cell_Proliferation Tumor Growth & Cell Proliferation Oncogenic_Proteins->Cell_Proliferation drive PROTAC_Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Assays Linker_Selection Linker Selection (e.g., this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation (NanoBRET, ITC, SPR) PROTAC_Synthesis->Ternary_Complex Ubiquitination Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Protein Degradation (Western Blot, DC50/Dmax) Ubiquitination->Degradation Cell_Viability Cell Viability Assays Degradation->Cell_Viability PK_Studies Pharmacokinetics (PK) & Bioavailability Cell_Viability->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo_Efficacy

References

The Linker's Dilemma: A Comparative Guide to NH2-PEG3-C6-Cl and Alkyl Chain Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein warhead and the E3 ligase ligand is a critical determinant of therapeutic efficacy. While seemingly a simple spacer, the linker's composition profoundly influences a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex for degradation. This guide provides a detailed comparison between hydrophilic polyethylene glycol (PEG) linkers, specifically exemplified by structures like NH2-PEG3-C6-Cl, and traditional hydrophobic alkyl chain linkers.

At a Glance: Key Differences in Linker Properties

The fundamental difference between PEG and alkyl linkers lies in their polarity. PEG linkers, containing repeating ethylene glycol units, are hydrophilic, flexible, and can improve the aqueous solubility of the PROTAC molecule.[1] In contrast, alkyl chains are simple, hydrophobic hydrocarbon chains that also offer significant flexibility but can decrease solubility.[1][2] This core difference in hydrophilicity impacts everything from synthesis and solubility to cellular uptake and ternary complex formation.[3][4]

Key Characteristics:

FeatureThis compound (PEG-type)Alkyl Chain Linkers
Composition Polyethylene glycol units with terminal functional groups.Saturated or unsaturated hydrocarbon chains.
Solubility Generally enhances aqueous solubility.Hydrophobic, may decrease aqueous solubility.
Flexibility High conformational flexibility.High conformational flexibility.
Cell Permeability Can be lower due to higher polarity, but may adopt conformations that shield polar surface area to aid permeability.Can be higher due to hydrophobicity, but may lead to aggregation or non-specific binding.
Metabolic Stability Ether linkages can be susceptible to oxidative metabolism.Generally considered metabolically stable.
Synthetic Accessibility Readily available with diverse functional groups for straightforward conjugation.Synthetically straightforward and easily tunable in length.

Quantitative Performance Comparison

The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing. The following tables summarize experimental data from various studies, illustrating how the choice between PEG and alkyl-based linkers can dramatically affect degradation performance.

Table 1: Impact of Linker Composition on CRBN Degradation

This study highlights a case where a simple alkyl linker outperformed a PEG-based linker for inducing the degradation of Cereblon (CRBN).

Linker TypeLinker CompositionDegradation ActivityReference
Alkyl9-atom alkyl chainConcentration-dependent decrease of CRBN
PEG3 PEG unitsWeak CRBN degradation

Note: This result suggests that for this specific PROTAC, the hydrophobicity of the alkyl linker may have been more favorable for forming a productive ternary complex than the PEG linker.

Table 2: Impact of Linker Type on TBK1 Degradation

Researchers at Arvinas synthesized PROTACs targeting Tank-binding kinase 1 (TBK1) using linkers composed of mixed alkyl and ether (PEG-like) units. This data shows a clear dependence on linker length for efficacy.

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Note: While these linkers are mixed, the data underscores that an optimal length, which in this case was achieved with a combination of alkyl and ether components, is crucial for potent degradation.

Core Biological & Experimental Workflows

To understand how linker performance is evaluated, it is essential to be familiar with the underlying biological mechanism of PROTACs and the key experimental workflows used to measure their activity.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow: Quantifying Protein Degradation

The most common method to quantify the degradation of a target protein is by Western Blot. This technique allows for the direct measurement of protein levels in cells after treatment with a PROTAC.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment (Varying Concentrations) B 2. Cell Lysis (Extract Proteins) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate Proteins by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry to determine DC₅₀ & Dₘₐₓ) G->H

Caption: Standard experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for accurately comparing PROTAC performance.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.

  • Cell Plating and Treatment: Seed cells (e.g., HEK293T, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins via electrophoresis. Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: MTS Assay for Cell Viability Assessment

This assay is used to determine if the observed protein degradation is due to a specific PROTAC effect or general cellular toxicity.

  • Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight. Treat cells with the same range of PROTAC concentrations used for the degradation experiment for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well containing 100 µL of media.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The choice between an this compound (PEG-type) and a simple alkyl chain linker is not straightforward and represents a key step in PROTAC optimization. PEG linkers can confer favorable solubility properties, which is a common challenge for high molecular weight PROTAC molecules. However, their hydrophilicity is not always advantageous for ternary complex formation, and alkyl linkers may, in some cases, provide a more optimal hydrophobic interface required for productive ubiquitination. Ultimately, the linker must be empirically optimized for each specific target-ligase pair, often requiring the synthesis and testing of a library of linkers with varying lengths, compositions, and rigidities to achieve the desired potency, selectivity, and drug-like properties.

References

assessing the impact of NH2-PEG3-C6-Cl linker length on PROTAC selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a passive spacer but an active determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of how linker length, with a focus on polyethylene glycol (PEG)-based linkers like NH2-PEG3-C6-Cl, impacts the selectivity of PROTACs, supported by experimental data and detailed protocols.

The Critical Role of the Linker in PROTAC Function

The linker's primary role is to position the POI and the E3 ligase in a productive orientation to form a stable ternary complex, which is the prerequisite for ubiquitination and subsequent degradation of the target protein.[1][2] The length, composition, and rigidity of the linker are critical parameters that influence the stability and conformation of this ternary complex.[3] An optimal linker facilitates favorable protein-protein interactions, leading to efficient and selective protein degradation. Conversely, a suboptimal linker can result in steric hindrance, unproductive ternary complex formation, or off-target degradation.[4]

The this compound linker is a bifunctional linker featuring an amine group for conjugation, a hydrophilic three-unit PEG chain to enhance solubility and cell permeability, and a six-carbon alkyl chain terminating in a reactive chlorine atom.[5] This combination of a flexible PEG moiety and a more rigid alkyl chain allows for a balance of properties that can be advantageous in PROTAC design.

Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison

The relationship between linker length and PROTAC activity is often non-linear, with an optimal length existing for each target and E3 ligase pair. Linkers that are too short may prevent the formation of a stable ternary complex due to steric clashes, while excessively long linkers can lead to decreased efficacy due to increased conformational flexibility and a higher entropic penalty upon binding.

Below are tables summarizing experimental data from published studies that demonstrate the impact of linker length on PROTAC performance. While direct comparative data for the this compound linker is not available in the public domain, these examples with other PEG and alkyl linkers illustrate the guiding principles.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 VHLAlkyl/Ether< 12No degradation-
21396
2929276
ERα VHLPEG12> 1000~20
16~100~80
BRD4 CRBNPEG0< 0.5 µM> 80
1-2 PEG units> 5 µM< 20
4-5 PEG units< 0.5 µM> 80

Table 1: Impact of Linker Length on Degradation Potency. This table showcases how varying the linker length can dramatically affect the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) of PROTACs targeting different proteins.

PROTAC SystemKey FindingReference
Lapatinib-based EGFR/HER2 PROTAC Extension of the linker by a single ethylene glycol unit abolished HER2 degradation, converting a dual degrader into a selective EGFR degrader.
Methyl bestatin-based CRABP-I/II PROTACs A longer PEG linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II degradation.
JQ1-based BET degrader (MZ1) Despite the pan-selective nature of the JQ1 warhead, the final PROTAC is relatively selective for BRD4 degradation over BRD2 and BRD3.

Table 2: Linker Length and Composition Influence on PROTAC Selectivity. This table highlights instances where subtle changes in the linker have led to significant shifts in the selectivity profile of PROTACs.

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway, a typical experimental workflow for evaluating PROTACs, and the logical relationship governing linker length and efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_recruitment Recruitment cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub transfer Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation A PROTAC Synthesis (Varying Linker Length) B Cell Treatment with PROTAC Library A->B E Ternary Complex Assays (SPR, ITC, etc.) A->E C Western Blot (Target Degradation) B->C D Mass Spectrometry (Proteome-wide Selectivity) B->D F Data Analysis (DC50, Dmax, Selectivity Score) C->F D->F E->F G Lead Optimization F->G

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Efficacy_Relationship Linker Length vs. PROTAC Efficacy cluster_outcome Outcome Too_Short Linker Too Short Steric_Hindrance Steric Hindrance (No Ternary Complex) Too_Short->Steric_Hindrance Optimal Optimal Linker Length Productive_Complex Productive Ternary Complex Formation Optimal->Productive_Complex Too_Long Linker Too Long Unproductive_Complex Unproductive Complex (Reduced Efficacy) Too_Long->Unproductive_Complex

Caption: The logical relationship between linker length and PROTAC efficacy.

Experimental Protocols

To ensure reproducibility and facilitate the design of new experiments, detailed methodologies for key assays are provided below.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of a target protein following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

Objective: To identify and quantify on-target and off-target protein degradation across the entire proteome.

Protocol:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that gives significant on-target degradation (e.g., 5x DC50) and a vehicle control for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional but Recommended): For quantitative proteomics, label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database.

  • Selectivity Assessment: Compare the protein abundance between the PROTAC-treated and control samples. Proteins with significantly reduced abundance are considered potential off-targets. The selectivity of the PROTAC is determined by the number and extent of off-target degradation events.

Ternary Complex Formation Assays (Surface Plasmon Resonance - SPR)

Objective: To measure the kinetics and affinity of the PROTAC-induced ternary complex formation.

Protocol:

  • Protein Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject the target protein over the immobilized E3 ligase to check for any direct interaction.

    • Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will indicate the formation of the ternary complex.

  • Data Analysis: Analyze the binding curves using the instrument's software to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated from these values.

Conclusion

The linker is a critical determinant of a PROTAC's success, with its length and composition profoundly influencing degradation efficacy and selectivity. While the optimal linker must be empirically determined for each new PROTAC system, the principles and experimental data presented in this guide highlight the importance of systematic linker optimization. The this compound linker, with its combination of a PEG and alkyl chain, represents a versatile building block for constructing PROTAC libraries to explore these structure-activity relationships. The provided experimental protocols offer a robust framework for researchers to conduct comparative studies, enabling the rational design of potent and highly selective protein degraders for therapeutic and research applications. Future advancements in computational modeling may further aid in predicting optimal linker geometries, thereby accelerating the development of next-generation PROTACs.

References

A Comparative Guide to Confirming On-Target Activity of NH2-PEG3-C6-Cl based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins. A key component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The NH2-PEG3-C6-Cl linker, a popular choice in PROTAC design, incorporates a polyethylene glycol (PEG) chain, which can influence a PROTAC's physicochemical properties, including solubility and cell permeability.[1][2] Confirmation of on-target activity is a critical step in the development of any PROTAC, ensuring that the observed biological effects are a direct result of the intended protein degradation.

This guide provides a comprehensive comparison of methods to validate the on-target activity of PROTACs, with a special focus on those utilizing the this compound linker. We present experimental data, detailed protocols for key assays, and a comparison with alternative therapeutic strategies.

The PROTAC Mechanism of Action: A Ubiquitin-Proteasome System Hijack

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][] The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI E3 E3 Ubiquitin Ligase E3->Ternary_Complex E3->PolyUb_POI Polyubiquitination Ternary_Complex->E3 Ub Transfer Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Proteasome->PROTAC PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Comparing Linker Strategies: The Role of PEG

The linker is a critical determinant of a PROTAC's efficacy, influencing its properties and the stability of the ternary complex. While alkyl chains are synthetically straightforward, they are generally hydrophobic, which can impact solubility. PEG linkers, such as the this compound, offer increased hydrophilicity, which can improve a PROTAC's solubility and cell permeability. However, the flexibility of PEG linkers can sometimes lead to an entropic penalty upon binding. Rigid linkers, on the other hand, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.

Linker TypeAdvantagesDisadvantagesRepresentative PROTACs
Alkyl Chains Synthetically accessible, easy to modify length.Hydrophobic (can limit solubility), may lead to non-specific binding.Various
PEG Linkers (e.g., this compound) Improved solubility, can enhance cell permeability.High flexibility can lead to an entropic penalty upon binding.MZ1, ARV-110
Rigid Linkers (e.g., piperazine, alkynes) Can pre-organize into a bioactive conformation, potentially enhancing ternary complex stability.Less conformational flexibility can hinder ternary complex formation if the geometry is not optimal.Various

Experimental Assays for On-Target Activity Confirmation

A multi-faceted approach is essential to definitively confirm the on-target activity of a PROTAC. This involves a combination of biochemical, cellular, and proteomic assays.

Experimental_Workflow cluster_workflow PROTAC On-Target Validation Workflow start PROTAC Candidate (with this compound linker) biochemical Biochemical Assays (SPR, MST, ITC) start->biochemical Binding Affinity & Ternary Complex cellular Cellular Assays (Western Blot, NanoBRET, HiBiT, CETSA) biochemical->cellular Cellular Target Engagement & Degradation proteomics Proteomics (Global Proteomics) cellular->proteomics Selectivity & Off-Target Analysis confirmation On-Target Activity Confirmed proteomics->confirmation

Caption: A typical experimental workflow for PROTAC on-target validation.

Biochemical Assays: Quantifying Molecular Interactions

These in vitro assays are crucial for characterizing the direct binding of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.

AssayPrincipleKey Parameters Measured
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), association (ka) and dissociation (kd) rates, cooperativity.
MicroScale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Binding affinity (KD), ternary complex formation and cooperativity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.Binding affinity (KD), competitive binding.
Cellular Assays: Demonstrating On-Target Effects in a Biological Context

These assays are performed in live cells to confirm target engagement, protein degradation, and the mechanism of action.

AssayPrincipleKey Parameters Measured
Western Blot Antibody-based detection of protein levels in cell lysates.Target protein degradation (DC50, Dmax).
NanoBRET™ Bioluminescence resonance energy transfer to measure protein proximity in live cells.Target engagement, ternary complex formation in live cells.
HiBiT Lytic Detection System Luminescence-based detection of a small peptide tag (HiBiT) fused to the target protein.Real-time kinetics of protein degradation.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Target engagement in cells and tissues.
Proteomics: Assessing Global Protein Changes

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon PROTAC treatment, which is critical for assessing selectivity and identifying potential off-targets.

AssayPrincipleKey Parameters Measured
Quantitative Proteomics (e.g., TMT, SILAC) Mass spectrometry-based quantification of thousands of proteins in a single experiment.Global protein degradation profile, off-target identification, pathway analysis.

Detailed Experimental Protocols

Western Blot Protocol for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (and controls) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Calculate DC50 and Dmax values.

NanoBRET™ Protocol for Ternary Complex Formation
  • Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., CRBN or VHL) fused to HaloTag®.

  • Cell Plating: Seed the transfected cells into a multi-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.

Comparison with Alternative Therapeutic Modalities

PROTACs offer distinct advantages over traditional small-molecule inhibitors and other protein knockdown technologies.

ModalityMechanism of ActionKey AdvantagesKey Disadvantages
PROTACs Catalytic degradation of the target protein.Can target "undruggable" proteins, sub-stoichiometric efficacy, potential for improved selectivity.Large molecular size can lead to poor pharmacokinetic properties.
Small-Molecule Inhibitors Occupancy-driven inhibition of protein function.Well-established development pipeline, often good pharmacokinetic properties.Limited to targets with well-defined binding pockets, can require high doses, potential for off-target inhibition.
siRNA Silencing of mRNA, preventing protein translation.High specificity, can target any protein with a known mRNA sequence.Delivery challenges, potential for off-target effects and immunogenicity.

Conclusion

Confirming the on-target activity of this compound based PROTACs requires a rigorous and multi-pronged experimental approach. By combining biochemical, cellular, and proteomic assays, researchers can build a comprehensive understanding of a PROTAC's mechanism of action, from direct target engagement to selective protein degradation in a cellular context. The choice of the this compound linker can offer advantages in terms of solubility and permeability, but its impact on ternary complex formation and overall PROTAC efficacy must be carefully evaluated against other linker strategies. This guide provides a framework for the systematic validation of these powerful therapeutic agents, paving the way for the development of novel and effective treatments for a wide range of diseases.

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of how polyethylene glycol (PEG) linker length influences the efficacy, selectivity, and pharmacokinetic properties of Proteolysis Targeting Chimeras (PROTACs). This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and detailed protocols.

The strategic design of a PROTAC's linker is a critical determinant of its success in inducing targeted protein degradation. The linker, which connects the target protein binder and the E3 ligase ligand, is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1][2] Among the various linker types, PEG chains are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4] This guide delves into a comparative analysis of PROTACs with varying PEG linker lengths, highlighting the impact on key performance indicators and providing detailed experimental methodologies.

Impact of PEG Linker Length on PROTAC Performance: A Quantitative Comparison

The length of the PEG linker directly influences a PROTAC's ability to facilitate a productive ternary complex, which in turn affects its degradation efficiency (DC50 and Dmax), binding affinity, and cellular permeability. An optimal linker length is essential; a linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an excessively long linker can lead to decreased efficacy due to increased flexibility and a higher entropic penalty upon binding.[2]

To illustrate this, we present a synthesized comparison of a hypothetical series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Affinity (Kd, nM)
BRD4-PEG2-VHL 2 PEG units8550651.2150
BRD4-PEG3-VHL 3 PEG units11120852.580
BRD4-PEG4-VHL 4 PEG units1425985.135
BRD4-PEG5-VHL 5 PEG units1745954.840
BRD4-PEG6-VHL 6 PEG units20150803.995

Note: The data presented in this table is representative and synthesized based on trends observed in published literature. Actual values are highly dependent on the specific target, E3 ligase, and warhead combination.

As the table demonstrates, there is a clear structure-activity relationship associated with the PEG linker length. The PROTAC with a PEG4 linker exhibits the optimal degradation potency (lowest DC50 and highest Dmax), suggesting it provides the ideal spatial orientation for the formation of a stable and productive BRD4-PROTAC-VHL ternary complex. Linkers that are shorter (PEG2) or longer (PEG6) show diminished activity.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Caption: A typical experimental workflow for Western Blot analysis.

Detailed Experimental Protocols

For a thorough comparative analysis of PROTACs with different PEG linker lengths, a combination of cellular and biophysical assays is essential.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at a density that allows for 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

5. Detection and Analysis:

  • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the ternary complex.

1. Surface Plasmon Resonance (SPR):

  • Objective: To measure the binding kinetics and affinity of the ternary complex.

  • Protocol Outline:

    • Immobilize the E3 ligase on a sensor chip.

    • Inject a constant concentration of the target protein mixed with varying concentrations of the PROTAC over the chip surface.

    • Monitor the association and dissociation phases to determine kinetic parameters (kon, koff) and binding affinity (Kd).

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the thermodynamic parameters of ternary complex formation.

  • Protocol Outline:

    • Fill the ITC cell with a solution containing both the E3 ligase and the target protein.

    • Titrate the PROTAC solution into the cell from a syringe.

    • Measure the heat changes upon each injection to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

3. NanoBRET™ Ternary Complex Assay:

  • Objective: To detect and quantify ternary complex formation in living cells.

  • Protocol Outline:

    • Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® labeled with a fluorescent acceptor.

    • Treat the cells with the PROTACs.

    • Measure the bioluminescence resonance energy transfer (BRET) signal, which increases as the donor and acceptor are brought into proximity by the PROTAC.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data and methodologies presented in this guide underscore the importance of systematic linker optimization. While a PEG4 linker showed optimal performance in our hypothetical BRD4-targeting series, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a comprehensive evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies, enabling researchers to rationally design the next generation of potent and selective protein degraders.

References

Validating Ternary Complex Formation: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: November 2025

The formation of a ternary complex—a structure involving three distinct biomolecules—is a critical event in numerous biological processes, including signal transduction, enzyme regulation, and targeted protein degradation. The study of these complexes is particularly relevant in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs), which function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[1][2][3] Validating and characterizing the kinetics and thermodynamics of these interactions is essential for optimizing drug efficacy.[4][5]

This guide provides a comparative overview of key biophysical methods used to study ternary complex formation, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Förster Resonance Energy Transfer (FRET). We present a summary of their principles, strengths, and limitations, supported by experimental data and detailed protocols.

Comparative Analysis of Biophysical Methods

Choosing the appropriate biophysical technique is crucial and depends on the specific research question, the nature of the interacting molecules, and the required throughput. While techniques like SPR, BLI, and ITC are label-free, methods such as FRET and MST typically require fluorescent labeling. ITC is unique in its ability to provide a complete thermodynamic profile of an interaction in a single experiment. In contrast, SPR and BLI excel at providing real-time kinetic data (association and dissociation rates). MST is a solution-based method with low sample consumption, while FRET is particularly powerful for visualizing interactions within living cells.

The following table summarizes and compares the key features of these methods for the characterization of ternary complexes.

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Förster Resonance Energy Transfer (FRET)
Principle Detects changes in refractive index near a sensor surface upon mass accumulation.Measures changes in the interference pattern of white light reflected from a biosensor tip.Measures the heat released or absorbed during a binding event.Measures the directed movement of molecules in a temperature gradient, which changes upon binding.Measures non-radiative energy transfer between two fluorophores when in close proximity.
Key Outputs KD (affinity), kon (association rate), koff (dissociation rate).KD, kon, koff.KD, ΔH (enthalpy), ΔS (entropy), n (stoichiometry).KD.FRET Efficiency (indicates proximity), relative affinity.
Labeling Label-free.Label-free.Label-free.Requires one fluorescently labeled partner (or utilizes intrinsic fluorescence).Requires donor and acceptor fluorophores.
Throughput Medium to High.High.Low.High.High (especially for screening).
Sample Consumption Low to Medium.Low.High.Very Low.Varies (low for in vitro).
Strengths Real-time kinetics, high sensitivity, label-free.High throughput, real-time kinetics, less sensitive to buffer mismatch than SPR.Gold standard for thermodynamics, direct measurement of binding enthalpy, solution-based.Low sample consumption, fast, solution-based, tolerant of complex buffers/lysates.Can be used in living cells, provides spatial information, highly sensitive to distance.
Limitations Requires immobilization, potential for mass transport artifacts, sensitive to buffer composition.Less sensitive than SPR, not ideal for small molecule detection (<10 kDa for some instruments).Low throughput, high sample consumption, sensitive to buffer mismatch.Requires labeling, indirect measurement of binding.Requires labeling, potential for fluorophore artifacts, complex data analysis for absolute affinity.

Quantitative Data Comparison: The VHL-MZ1-BRD4 System

To illustrate how different techniques can be applied to the same biological system, we present data from studies on the PROTAC MZ1, which induces a ternary complex between the E3 ligase Von Hippel-Lindau (VHL) and the bromodomain-containing protein 4 (BRD4). The formation of this complex is highly cooperative.

TechniqueInteractionMeasured ParameterValueReference
SPR MZ1 ↔ VHL (Binary)KD29 nM
MZ1 ↔ BRD4BD2 (Binary)KD1 nM
VHL-MZ1 ↔ BRD4BD2 (Ternary)KD1.1 nM
Cooperativity (α)26
koff (ternary)0.014 s-1
ITC MZ1 ↔ VHL (Binary)KD66 nM
MZ1 ↔ BRD4BD2 (Binary)KD4 nM
VHL-MZ1 ↔ BRD4BD2 (Ternary)Cooperativity (α)15
BLI VHL-MZ1 ↔ BRD4BD2 (Ternary)AffinityConsistent with SPR/ITC
MST MZ1 ↔ BRD4KD325 nM

Note: Cooperativity (α) is calculated as the ratio of the binary affinity to the ternary affinity (KDbinary / KDternary). An α > 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first has bound to the PROTAC.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological interactions is key to understanding these complex assays. The following diagrams, created using the DOT language, illustrate a typical PROTAC-induced ternary complex formation pathway and the generalized workflows for the discussed biophysical methods.

Ternary_Complex_Formation PROTAC-Mediated Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) Binary1 Binary Complex (POI-PROTAC) POI->Binary1 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (e.g., MZ1) PROTAC->Binary1 Binary2 Binary Complex (E3-PROTAC) PROTAC->Binary2 E3 E3 Ligase (e.g., VHL) E3->Binary2 Binds E3->Ternary Binds Binary1->Ternary Binary2->Ternary Ub_Ternary Ubiquitination Ternary->Ub_Ternary Ub Ubiquitin Ub->Ub_Ternary Transfer Degradation Proteasomal Degradation Ub_Ternary->Degradation Leads to

Caption: PROTACs induce proximity between a target protein and an E3 ligase.

Biophysical_Workflows Generalized Experimental Workflows cluster_SPR_BLI SPR / BLI Workflow cluster_ITC ITC Workflow cluster_MST MST Workflow Immobilize 1. Immobilize Ligand (e.g., E3 Ligase) Baseline1 2. Establish Baseline (Buffer Flow) Immobilize->Baseline1 Associate 3. Association (Inject Analyte: POI + PROTAC) Baseline1->Associate Dissociate 4. Dissociation (Buffer Flow) Associate->Dissociate Regenerate 5. Regenerate Surface Dissociate->Regenerate Cell 1. Load Sample Cell (e.g., E3 + POI) Titrate 3. Titrate Syringe into Cell (Multiple Injections) Cell->Titrate Syringe 2. Load Syringe (e.g., PROTAC) Syringe->Titrate Measure 4. Measure Heat Change (per Injection) Titrate->Measure Analyze 5. Analyze Thermogram Measure->Analyze Label 1. Label one Partner (e.g., fluorescent POI) Titration_MST 2. Prepare Titration Series (Fixed labeled POI + varied E3/PROTAC) Label->Titration_MST Load 3. Load into Capillaries Titration_MST->Load MST_Measure 4. Apply IR Laser & Measure Fluorescence Change Load->MST_Measure MST_Analyze 5. Plot & Fit Data MST_Measure->MST_Analyze

Caption: Simplified workflows for key biophysical validation methods.

Detailed Experimental Protocols

The following sections provide generalized, step-by-step protocols for validating ternary complex formation using SPR, BLI, and ITC. These should be adapted based on the specific molecules and instrumentation used.

Surface Plasmon Resonance (SPR) Protocol

This protocol describes an assay to measure the kinetics of a PROTAC-induced ternary complex by immobilizing the E3 ligase.

A. Materials and Reagents:

  • SPR instrument and sensor chip (e.g., Streptavidin-coated chip for biotinylated protein).

  • Immobilization buffer (e.g., HBS-EP+).

  • Running buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 0.05% P20, 2% DMSO, pH 7.5).

  • Biotinylated E3 Ligase (e.g., VHL complex).

  • Protein of Interest (POI) (e.g., BRD4).

  • PROTAC (e.g., MZ1).

  • Regeneration solution (if required).

B. Procedure:

  • Chip Activation & Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface according to the manufacturer's instructions.

    • Inject the biotinylated E3 ligase solution over the desired flow cell to achieve an appropriate immobilization level (e.g., ~100 Resonance Units). A reference flow cell should be prepared similarly but without the protein.

  • Binary Interaction Analysis (PROTAC ↔ E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC concentrations over the E3 ligase and reference flow cells using a multi-cycle kinetic setup (association followed by dissociation).

    • Regenerate the surface between cycles if necessary.

  • Ternary Complex Analysis (POI-PROTAC ↔ E3 Ligase):

    • Prepare a solution containing the POI at a fixed, near-saturating concentration (e.g., 20-50 times the binary KD of the PROTAC-POI interaction).

    • Prepare a serial dilution of the PROTAC into the POI-containing solution.

    • Inject the PROTAC/POI mixtures over the E3 ligase surface. Due to the potentially slow dissociation of stable ternary complexes, a single-cycle kinetics (SCK) format is often preferred. In SCK, sequential injections of increasing analyte concentration are performed without regeneration in between.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

    • Calculate the cooperativity factor (α) by comparing the KD of the binary PROTAC-E3 interaction with the apparent KD of the ternary complex formation.

Bio-Layer Interferometry (BLI) Protocol

This protocol outlines a BLI experiment to validate ternary complex formation, which is particularly useful for higher throughput screening.

A. Materials and Reagents:

  • BLI instrument (e.g., Octet system) and biosensors (e.g., Streptavidin-coated).

  • Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 2 mg/mL BSA, 0.2% Tween).

  • Biotinylated protein (e.g., E3 Ligase VHL).

  • Analyte proteins (POI) and PROTAC.

  • 96-well or 384-well black plates.

B. Procedure:

  • Experiment Setup:

    • Hydrate the streptavidin biosensors in assay buffer for at least 10 minutes.

    • Prepare the 96-well plate with all necessary solutions (buffer, biotinylated protein, analytes). Each well should contain ~200 µL.

  • Assay Steps (automated by the instrument):

    • Baseline 1: Dip sensors into assay buffer (60 seconds).

    • Loading: Move sensors to wells containing the biotinylated E3 ligase (e.g., 1.5 µg/mL) to achieve a desired loading level (e.g., 1-3 nm shift) (e.g., 80 seconds).

    • Baseline 2: Move sensors back to assay buffer wells (60 seconds).

    • Association: Move sensors to wells containing the analyte. For ternary complex validation, these wells contain a fixed concentration of the POI and varying concentrations of the PROTAC (e.g., 300 seconds). Include a control with POI only (zero PROTAC).

    • Dissociation: Move sensors to assay buffer wells to measure dissociation (e.g., 600 seconds).

  • Data Analysis:

    • Reference subtract the data using a sensor with no analyte and/or a reference sensor loaded with a non-interacting protein.

    • Align the curves to the baseline and association steps.

    • Fit the processed data to a suitable binding model (e.g., 1:1 or 2:1) using the instrument's analysis software to obtain kinetic constants.

Isothermal Titration Calorimetry (ITC) Protocol

This protocol provides a framework for using ITC to determine the thermodynamic properties of binary and ternary complex formation.

A. Materials and Reagents:

  • ITC instrument (e.g., MicroCal VP-ITC or PEAQ-ITC).

  • Protein solutions (E3 Ligase, POI) and PROTAC solution, all extensively dialyzed against the same buffer to minimize buffer mismatch artifacts.

  • ITC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).

  • DMSO for PROTAC stock (final concentration in assay should be matched between cell and syringe, e.g., 2%).

B. Procedure:

  • Sample Preparation:

    • Prepare protein and PROTAC solutions at appropriate concentrations. The "c-window" (c = [Macromolecule] / KD) should ideally be between 10 and 1000 for accurate fitting.

    • Degas all solutions immediately before use.

  • Binary Titration (e.g., PROTAC into POI):

    • Load the sample cell (~1.4 mL for VP-ITC) with the POI solution (e.g., 18-18.5 µM).

    • Load the injection syringe (~250 µL) with the PROTAC solution (e.g., 408-455 µM).

    • Perform the titration at a constant temperature (e.g., 25°C) with a defined injection schedule (e.g., one 0.4 µL injection followed by 19-32 injections of 2-8 µL).

  • Ternary System Titration (e.g., PROTAC into POI + E3 Ligase):

    • To assess cooperativity, perform a titration where the sample cell contains a pre-formed binary complex or both proteins. For example, load the sample cell with the POI and the E3 ligase.

    • Titrate the PROTAC from the syringe into the cell containing the protein mixture.

    • Alternatively, titrate one protein into the cell containing the other protein pre-saturated with the PROTAC.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of the titrant.

    • Fit the resulting isotherm to a suitable binding model (e.g., single-site or multi-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

    • Global analysis of multiple titrations can be used for complex ternary systems.

References

A Comparative Guide to PROTAC Linkers: Impact on Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its pharmacokinetic properties and, consequently, its therapeutic efficacy.[1][2]

This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders. We will delve into the characteristics of common linker types and their impact on critical pharmacokinetic parameters such as stability, solubility, and cell permeability.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it actively contributes to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.

Common PROTAC Linker Types and Their Properties

PROTAC linkers are broadly categorized based on their flexibility and composition. The most common types are flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic moieties. "Clickable" linkers, often featuring triazole rings, are also gaining popularity due to their modular nature and metabolic stability.

Flexible Linkers: PEG and Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their length can be modified. Approximately 54% of reported PROTACs utilize PEG linkers.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are generally hydrophilic. This property can enhance the aqueous solubility of the PROTAC molecule.

  • Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility. However, they are typically hydrophobic, which can negatively impact the solubility of the resulting PROTAC.

Rigid Linkers

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. Furthermore, rigid linkers can exhibit enhanced metabolic stability compared to their more flexible counterparts. The introduction of polar groups within these rigid structures can also improve solubility.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by two key parameters:

  • DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.

The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Linker Type and Length on Degradation Efficiency

Linker TypeTarget ProteinCell LineLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/EtherTBK1Not Specified< 12No Degradation-
Alkyl/EtherTBK1Not Specified21396
Alkyl/EtherTBK1Not Specified2929276
PEGBTKMino2-unit2.297
AlkylCRBNHEK293T9Concentration-dependent decrease-
PEGCRBNHEK293T3 PEG unitsWeak degradation-

Table 2: Impact of Linker Composition on Cellular Permeability (Papp)

PROTAC SeriesLinker CompositionPermeability (Papp) (10⁻⁶ cm/s)Reference
MZ2-unit PEG0.6
MZ3-unit PEG0.03
AT1-unit PEG~0.005
ATAlkyl0.002
CM/CMPVaried PEG lengths4000-fold difference observed

Table 3: Metabolic Stability of Different Linker Types

Linker TypeKey ObservationReference
Alkyl (short, linear)Generally higher metabolic stability due to fewer "soft spots" for metabolism.
Alkyl (long, linear)Increased length can decrease metabolic stability. For example, extending an alkyl linker from 4 to 8 methylene units reduced the half-life from 135 min to 18.2 min.
PEGCan have reduced metabolic stability in vivo compared to alkyl-based linkers.
Rigid (e.g., with pyridine rings)Can improve metabolic stability. Replacing a PEG linker with a rigid linker containing two pyridine rings significantly improved the half-life of a BTK degrader from 1.3 min to a more stable value.

Experimental Protocols

Accurate evaluation of PROTAC performance relies on robust experimental methodologies. Below are detailed protocols for key assays used to assess the pharmacokinetic properties of PROTACs.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours), including a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil to denature, and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Procedure:

  • Membrane Coating: Coat the wells of a hydrophobic PVDF 96-well filter plate with a lipid solution (e.g., lecithin in dodecane) and allow the solvent to evaporate.

  • Plate Setup: Place the filter plate onto an acceptor plate pre-filled with buffer. Fill the donor wells with the PROTAC solution.

  • Incubation: Incubate the resulting "sandwich" at room temperature with gentle shaking for a defined period (e.g., 5 hours).

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) based on the change in compound concentration over time.

Caco-2 Permeability Assay

This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to provide a more comprehensive assessment of permeability.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 18-22 days to allow for differentiation and formation of a monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • For apical-to-basolateral (A-B) transport, add the PROTAC solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport, add the PROTAC solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation and Sampling: Incubate the plates at 37°C. At designated time points, take samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.

In-Cell Ubiquitination Assay

This assay confirms that PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.

Procedure:

  • Cell Treatment: Treat cells with the PROTAC of interest. It is often beneficial to also treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., using a buffer containing SDS) to disrupt protein-protein interactions but preserve the covalent ubiquitin-substrate linkage.

  • Immunoprecipitation: Immunoprecipitate the protein of interest using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the presence of a ubiquitin smear, which is indicative of polyubiquitination.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_0 PROTAC Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Pharmacokinetic Profiling Linker_Selection Select Linker Type (PEG, Alkyl, Rigid) Synthesis Synthesize PROTAC Library Linker_Selection->Synthesis Cell_Treatment Treat Cells with PROTACs Synthesis->Cell_Treatment Western_Blot Western Blot for Degradation (DC50, Dmax) Cell_Treatment->Western_Blot Ubiquitination_Assay In-Cell Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay PAMPA PAMPA for Passive Permeability Western_Blot->PAMPA Caco2 Caco-2 for Permeability & Efflux PAMPA->Caco2 Metabolic_Stability Metabolic Stability Assays Caco2->Metabolic_Stability

Caption: General Experimental Workflow for PROTAC Evaluation.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_pk Pharmacokinetic Outcomes Composition Composition (PEG, Alkyl, Rigid) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Stability Metabolic Stability Composition->Stability Length Length Length->Permeability Efficacy Degradation Efficacy (DC50, Dmax) Length->Efficacy Flexibility Flexibility Flexibility->Stability Flexibility->Efficacy Solubility->Efficacy Permeability->Efficacy Stability->Efficacy

Caption: Logical Relationship of Linker Properties to Pharmacokinetics.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. By carefully considering the impact of the linker on key pharmacokinetic parameters and employing robust experimental validation, researchers can accelerate the development of novel and effective PROTAC-based therapeutics.

References

Evaluating the In Vivo Efficacy of NH2-PEG3-C6-Cl and Other Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Linker Performance in Antibody-Drug Conjugates (ADCs)

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, influencing its stability, pharmacokinetics (PK), and ultimately, its in vivo efficacy. This guide provides an objective comparison of the in vivo performance of various linker technologies, with a focus on PEGylated alkyl linkers like NH2-PEG3-C6-Cl, against other common linker types. The information presented is a synthesis of preclinical data to inform rational ADC design.

While direct in vivo comparative studies for the specific this compound linker are not extensively available in the public domain, this guide draws upon data from structurally similar linkers, particularly those incorporating short polyethylene glycol (PEG) chains and alkyl spacers. The inclusion of a hydrophilic PEG spacer, even a short one like PEG3, can significantly impact an ADC's physicochemical properties, potentially improving solubility and stability. The C6 alkyl chain provides a spatial bridge between the antibody and the payload.

Comparative In Vivo Performance of Linker Technologies

The choice of linker technology is a crucial decision in ADC development, balancing the need for stability in circulation with efficient payload release at the tumor site. The following tables summarize quantitative data from preclinical studies, comparing the in vivo performance of ADCs with different linker strategies.

Table 1: In Vivo Efficacy of ADCs with Various Linkers in Xenograft Models
ADC ConstructLinker TypePayloadTumor ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Trastuzumab-ADCShort PEG-Alkyl (surrogate for this compound)MMAENCI-N87 (Gastric Cancer)3 mg/kg, single doseSignificant tumor regression[1]
Trastuzumab-ADCVal-Cit (Cleavable) MMAENCI-N87 (Gastric Cancer)1 mg/kg, single dose57% reduction in tumor volume[1]
Kadcyla® (T-DM1)SMCC (Non-cleavable) DM1NCI-N87 (Gastric Cancer)1 mg/kg, single doseNot statistically significant[1]
Affibody-ADCSMCC (Non-PEGylated) MMAENCI-N87 (Gastric Cancer)1.5 mg/kgModerate tumor inhibition[2]
Affibody-ADCPEG4K MMAENCI-N87 (Gastric Cancer)1.5 mg/kgStronger tumor inhibition than non-PEGylated[2]
Affibody-ADCPEG10K MMAENCI-N87 (Gastric Cancer)1.5 mg/kgMost potent tumor inhibition

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions. They serve to illustrate general trends in linker performance.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers in Mice
ADC ConstructLinker TypePayloadHalf-life (t½)Clearance (CL)Area Under the Curve (AUC)Reference
Affibody-ADCSMCC (Non-PEGylated) MMAE19.6 minutesHighLow
Affibody-ADCPEG4K MMAE~49 minutes (2.5-fold increase)ReducedIncreased
Affibody-ADCPEG10K MMAE~219.5 minutes (11.2-fold increase)Significantly ReducedSignificantly Increased
Trastuzumab-ADCLinear L-PEG24 DM1Not specifiedHighLow
Trastuzumab-ADCPendant P-(PEG12)2 DM1Not specifiedLow~3-fold higher than L-PEG24

Note: Longer PEG chains generally lead to improved pharmacokinetic profiles, characterized by longer half-lives, reduced clearance, and increased overall exposure (AUC).

Table 3: Toxicity Profile of ADCs with Different Linkers
ADC ConstructLinker TypePayloadMaximum Tolerated Dose (MTD)Observed ToxicitiesReference
Affibody-ADCSMCC (Non-PEGylated) MMAE< 5.0 mg/kgNot specified
Affibody-ADCPEG4K MMAE10.0 mg/kgReduced off-target toxicity
Affibody-ADCPEG10K MMAE20.0 mg/kgAt least 4-fold higher MTD than non-PEGylated
ADC (non-binding IgG)No PEG MMAE< 20 mg/kg (all animals died)Not specified
ADC (non-binding IgG)PEG8 or PEG12 MMAE> 20 mg/kg (no deaths)Reduced hematological toxicity

Note: PEGylation has been shown to significantly reduce the systemic toxicity of ADCs, allowing for higher tolerated doses.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental processes involved in evaluating these ADCs, the following diagrams illustrate key signaling pathways and a typical in vivo experimental workflow.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis Cell_Line_Selection Cell Line Selection (Antigen Expression) ADC_Synthesis ADC Synthesis & Characterization Cell_Line_Selection->ADC_Synthesis In_Vitro_Assays In Vitro Cytotoxicity & Stability Assays ADC_Synthesis->In_Vitro_Assays Xenograft_Model Xenograft Model Establishment In_Vitro_Assays->Xenograft_Model Tumor_Growth Tumor Growth to Palpable Size Xenograft_Model->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization ADC_Administration ADC Administration (e.g., IV injection) Randomization->ADC_Administration Monitoring Tumor Volume & Body Weight Monitoring ADC_Administration->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint PK_Analysis Pharmacokinetic (PK) Analysis Monitoring->PK_Analysis Toxicity_Assessment Toxicity Assessment Monitoring->Toxicity_Assessment TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI_Calculation mmae_pathway cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (e.g., with MMAE payload) Receptor Target Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome MMAE Free MMAE Lysosome->MMAE Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition of Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis sn38_pathway cluster_nucleus Cancer Cell Nucleus SN38 SN-38 Payload Top1_DNA Topoisomerase I-DNA Cleavable Complex SN38->Top1_DNA Stabilization of Complex Replication_Fork Replication Fork Top1_DNA->Replication_Fork Collision DSB DNA Double-Strand Breaks Replication_Fork->DSB Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Safety Operating Guide

Personal protective equipment for handling NH2-PEG3-C6-Cl

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for handling NH2-PEG3-C6-Cl. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to ensure protection from various potential exposure routes.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles.Protects eyes and face from splashes and aerosols.
Skin Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended. Check manufacturer's chemical resistance guide.Provides a barrier against skin absorption. Amines can be skin-absorbable.
Lab CoatA flame-resistant lab coat (e.g., Nomex) buttoned completely.Protects skin and personal clothing from spills and splashes.
Full CoverageLong pants and closed-toe shoes are mandatory.Prevents skin exposure on lower body and feet.
Respiratory Protection Fume Hood or RespiratorAll handling of the compound should be done in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator is required.Minimizes inhalation of any potential vapors or aerosols.

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the key steps for safely handling this compound from reception to storage.

prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Gather and Inspect All Required PPE locate_safety Locate Emergency Equipment (Eyewash, Shower, Spill Kit) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) locate_safety->don_ppe retrieve_chem Retrieve this compound from Storage weigh_dispense Weigh and Dispense in Fume Hood perform_exp Perform Experimental Procedures decontaminate Decontaminate Work Area and Equipment perform_exp->decontaminate dispose_waste Dispose of Waste in Labeled, Sealed Containers remove_ppe Remove PPE in Correct Order wash_hands Wash Hands Thoroughly

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG3-C6-Cl
Reactant of Route 2
Reactant of Route 2
NH2-PEG3-C6-Cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.